molecular formula C6H2Br2F2 B155806 1,2-Dibromo-3,5-difluorobenzene CAS No. 10105-60-9

1,2-Dibromo-3,5-difluorobenzene

Cat. No.: B155806
CAS No.: 10105-60-9
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene (CAS 139215-43-3) is a high-purity halogenated benzene derivative of significant interest in advanced chemical synthesis and research. This compound serves as a versatile and critical building block in the development of complex molecules, particularly for the pharmaceutical and materials science industries . Its primary research value lies in its application as a precursor for constructing elaborate multidentate ligand systems. The strategic placement of bromine and fluorine atoms on the benzene ring allows for selective lithiation and subsequent functionalization with organophosphorus groups, enabling the synthesis of bis(dialkyl/arylphosphino)phenylene ligands . These ligands are instrumental in the formation of bimetallic and polymetallic transition metal complexes, which have potential applications in catalysis and advanced material design . This compound is characterized as a solid at room temperature, with a melting point of approximately 37 °C, and must be stored sealed and under refrigerated conditions (0-10°C) to maintain stability . It is offered with a guaranteed purity of >98.0% (GC) . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption. Safety data indicates it may cause skin and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and follow standard safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
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Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a detailed technical guide for the synthesis of 1,2-dibromo-3,5-difluorobenzene, a valuable fluorinated aromatic compound for research and development in pharmaceuticals and material science. Due to a scarcity of direct published methods for this specific isomer, this guide presents a robust and scientifically-grounded multi-step synthetic pathway. The proposed route leverages a logical sequence of well-established organic transformations, starting from the readily available precursor, 3,5-difluoroaniline. Each step is explained with mechanistic insight, causality behind experimental choices, and detailed protocols adapted from analogous, field-proven reactions. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing the necessary framework to approach this challenging synthesis with confidence.

Introduction: The Significance of Fluorinated Building Blocks

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved receptor binding affinity.[1] The target molecule, this compound, combines the unique electronic properties of fluorine with the synthetic versatility of two adjacent bromine atoms. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1][2]

However, the synthesis of specific isomers of polyhalogenated difluorobenzenes is often non-trivial. The directing effects of the fluorine substituents in electrophilic aromatic substitution can make the direct introduction of halogens to the desired positions challenging. For instance, the direct bromination of 1,3-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene, not the 3,5-difluoro isomer, underscoring the need for a more nuanced synthetic strategy.[3] This guide outlines a proposed pathway that navigates these regiochemical challenges to afford the target this compound.

Proposed Synthetic Strategy: A Multi-step Approach

Given the regiochemical constraints, a multi-step synthesis commencing from a precursor with a powerful directing group is the most logical approach. The proposed pathway begins with 3,5-difluoroaniline and proceeds through two key transformations: a regioselective electrophilic bromination followed by a Sandmeyer reaction. This strategy offers a high degree of control over the substitution pattern.

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction A 3,5-Difluoroaniline B 2-Bromo-3,5-difluoroaniline A->B  N-Bromosuccinimide (NBS)  Acetonitrile (MeCN) C Diazonium Salt Intermediate B->C  1. NaNO₂, HBr (aq)  2. 0-5 °C D This compound (Target Molecule) C->D  CuBr, HBr  Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides step-by-step methodologies for the proposed synthesis. The protocols are adapted from established procedures for similar transformations and should be performed by trained chemists with appropriate safety precautions.

Part 1: Synthesis of 2-Bromo-3,5-difluoroaniline

Causality: The initial step involves the regioselective bromination of 3,5-difluoroaniline. The amino (-NH₂) group is a potent activating and ortho, para-directing group. In the 3,5-difluoroaniline substrate, the positions ortho to the amino group are C2 and C6, while the para position (C4) is also available. Due to the strong activating nature of the amine, bromination is expected to occur readily. The fluorine atoms are deactivating but are also ortho, para-directors.[4][5] The cumulative effect will strongly favor substitution at the C2, C4, or C6 positions. Selective mono-bromination can be achieved by using a mild brominating agent like N-Bromosuccinimide (NBS) and controlling the stoichiometry.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-3,5-difluoroaniline.

Reagent/SolventMolar Eq.Purpose
3,5-Difluoroaniline1.0Starting Material
N-Bromosuccinimide (NBS)1.0Brominating Agent
Acetonitrile (MeCN)-Solvent
Sodium Thiosulfate (aq)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Sodium Sulfate (Na₂SO₄)-Drying Agent
Part 2: Synthesis of this compound via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6] This transformation proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.[1]

Protocol:

  • Diazotization:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromo-3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (HBr) (2.5-3.0 eq).

    • Cool the mixture in an ice-salt bath to between 0 °C and -5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, meticulously maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Reagent/SolventMolar Eq.Purpose
2-Bromo-3,5-difluoroaniline1.0Starting Material
Hydrobromic Acid (48%)~4.0Acid source, Bromide source
Sodium Nitrite (NaNO₂)1.05Diazotizing Agent
Copper(I) Bromide (CuBr)1.2Catalyst
Diethyl Ether-Extraction Solvent

Safety and Handling

All procedures described in this guide must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • 3,5-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed.

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. An oxidizer.

  • Hydrobromic Acid: Corrosive, causes severe skin burns and eye damage. Toxic if inhaled.

  • Sodium Nitrite: Oxidizer, toxic if swallowed.

  • This compound: The safety profile for this specific molecule is not extensively documented. As a polyhalogenated aromatic compound, it should be handled as potentially toxic and an irritant.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide presents a viable and logically constructed synthetic route to this compound, a compound for which direct synthetic literature is sparse. By employing a controlled electrophilic bromination of 3,5-difluoroaniline followed by a robust Sandmeyer reaction, researchers can access this valuable building block. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for chemists in pharmaceutical and materials science R&D, enabling the exploration of novel chemical space.

References

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene (CAS Number: 139215-43-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two adjacent bromine atoms and two meta-positioned fluorine atoms, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, potential synthetic strategies, and key applications, with a particular focus on its utility in pharmaceutical and materials science research. The strategic placement of four halogen atoms with differing reactivities makes this compound a valuable intermediate for selective functionalization through various cross-coupling methodologies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The available data for this compound is summarized in the table below.

PropertyValueSource(s)
CAS Number 139215-43-3
Molecular Formula C₆H₂Br₂F₂[2]
Molecular Weight 271.89 g/mol
Appearance White to light yellow to dark green powder to crystal
Melting Point 36.0 to 39.0 °C
Purity >98.0% (GC)
Storage Temperature Refrigerated (0-10°C)

Synthesis Methodologies: A Prospective Analysis

A potential starting material for such a synthesis could be 3,5-difluoroaniline. This commercially available compound could theoretically be dibrominated prior to diazotization, or the bromine atoms could be introduced after the formation of a diazonium salt. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an aryldiazonium salt to an aryl halide.[1][3][4]

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction 3,5-Difluoroaniline 3,5-Difluoroaniline Dibrominated_Aniline Dibromo-3,5-difluoroaniline (Hypothetical Intermediate) 3,5-Difluoroaniline->Dibrominated_Aniline Br₂, Solvent Diazonium_Salt Diazonium Salt Dibrominated_Aniline->Diazonium_Salt NaNO₂, HBr, 0-5 °C Target_Molecule This compound Diazonium_Salt->Target_Molecule CuBr₂

Caption: A plausible synthetic pathway to this compound.

It is crucial to emphasize that this proposed workflow is theoretical and would require significant experimental optimization and validation. The regioselectivity of the bromination step and the stability of the resulting intermediates would be critical factors to control.

Spectroscopic Characterization: An Estimation

Experimental spectroscopic data, including 1H, 13C, and 19F NMR spectra for this compound, are not currently available in public databases. However, based on the structure and the known chemical shifts of similar fluorinated and brominated benzene derivatives, a prediction of the expected NMR spectra can be made.

  • ¹H NMR: The molecule contains two protons in a meta-relationship to each other. Due to the influence of the adjacent fluorine and bromine atoms, these protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

  • ¹³C NMR: The spectrum would be expected to show six distinct signals for the aromatic carbons, each exhibiting coupling to the fluorine atoms (C-F coupling). The carbons directly bonded to bromine would be expected at a lower field, while those bonded to fluorine would be at a higher field and show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and would therefore be expected to produce a single signal in the 19F NMR spectrum. This signal would likely be a multiplet due to coupling with the aromatic protons.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, making it an excellent substrate for selective cross-coupling reactions. The carbon-bromine bonds are generally more reactive towards oxidative addition with palladium catalysts than the more robust carbon-fluorine bonds. This reactivity difference allows for the sequential and site-selective introduction of various functional groups.

Cross-Coupling Reactions

This compound is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-arylation.

  • Sonogashira Coupling: This methodology allows for the introduction of alkyne moieties through the reaction of the aryl bromide with a terminal alkyne.

  • Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles.

Conceptual Cross-Coupling Workflow:

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Product_Aryl Mono/Di-arylated Product Suzuki->Product_Aryl Product_Alkynyl Mono/Di-alkynylated Product Sonogashira->Product_Alkynyl Product_Amino Mono/Di-aminated Product Buchwald->Product_Amino

Caption: Potential cross-coupling reactions of this compound.

The presence of the fluorine atoms can also influence the electronic properties and metabolic stability of the resulting products, which is of particular interest in the design of novel pharmaceuticals.[5]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data for the isomeric compound 1,2-Dibromo-4,5-difluorobenzene, the following hazards may be anticipated:

  • Flammable solid

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Therefore, it is crucial to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple sites for selective functionalization. While a detailed and validated synthesis protocol and comprehensive experimental spectroscopic data are not yet publicly available, its potential for use in a variety of cross-coupling reactions makes it an attractive intermediate for the synthesis of novel pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential. Researchers and drug development professionals are encouraged to consider this compound as a strategic component in the design of complex molecular targets.

References

A Spectroscopic Guide to 1,2-Dibromo-3,5-difluorobenzene: Predictive Analysis and Methodologies for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 101051-60-9).[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. Given the scarcity of publicly available spectral data for this specific isomer, we present a predictive analysis grounded in fundamental spectroscopic principles and validated by data from analogous structures. This guide offers detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently identify and characterize this versatile halogenated building block.[2]

Molecular Structure and Electronic Profile

This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₂Br₂F₂ and a molecular weight of approximately 271.89 g/mol .[1] The strategic placement of two electron-withdrawing fluorine atoms and two bulky, moderately electronegative bromine atoms creates a unique electronic and steric environment. This substitution pattern is critical for its application as a building block in organic synthesis, particularly in cross-coupling reactions and the development of advanced materials.[2] The interpretation of its spectroscopic data hinges on understanding the interplay of these substituents on the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for analysis. Due to the complex coupling interactions, particularly those involving fluorine, a multi-nuclear approach is essential.

Predicted ¹H NMR Spectrum

The molecule possesses two chemically non-equivalent protons (H4 and H6). Therefore, two distinct signals are expected in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).

  • H4: This proton is expected to appear as a doublet of doublets of doublets (ddd) or a more complex multiplet due to coupling with H6 (⁴JHH, meta-coupling, typically 2-3 Hz), F3 (³JHF, ortho-coupling, typically 6-10 Hz), and F5 (³JHF, ortho-coupling, typically 6-10 Hz).

  • H6: This proton will also likely be a complex multiplet, split by H4 (⁴JHH), F5 (³JHF), and F3 (⁵JHF, long-range coupling, typically 0-3 Hz).

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all six aromatic carbons are chemically unique and should produce six distinct resonances. The defining feature of the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller multi-bond couplings (²JCF, ³JCF, etc.).[3] These couplings can complicate a standard proton-decoupled spectrum, making signals appear as doublets or more complex multiplets.[4]

  • C3 & C5 (C-F): These signals will be significantly downfield and will appear as doublets with very large ¹JCF coupling constants (typically 240-260 Hz).

  • C1 & C2 (C-Br): These carbons will be split by neighboring fluorine atoms (²JCF and ³JCF), appearing as doublets or triplets.

  • C4 & C6 (C-H): These carbons will also exhibit splitting due to coupling with fluorine atoms at various positions.

To simplify the spectrum and confirm assignments, acquiring a broadband ¹⁹F-decoupled ¹³C spectrum is highly recommended. This would collapse the C-F couplings, resulting in six sharp singlets (assuming simultaneous ¹H decoupling).

Data Summary: Predicted NMR Assignments
NucleusPredicted No. of SignalsPredicted Chemical Shift (ppm)Expected Multiplicity (in ¹H-decoupled spectrum)Rationale
¹H 2~7.0 - 7.8Complex Multiplets (ddd)Two non-equivalent aromatic protons with multiple H-F and H-H couplings.
¹³C 6~100 - 165Doublets, Triplets, or dddAll six carbons are unique. Large ¹JCF couplings and smaller multi-bond C-F couplings will dominate the spectrum.[3]
¹⁹F 2~ -100 to -130Doublets of doublets (dd)Two non-equivalent fluorine atoms coupling to each other (F-F) and to nearby protons (H-F).
Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, comprehensive NMR data for structural verification.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended to resolve complex multiplets).[5]

  • ¹H NMR Acquisition:

    • Tune and match the ¹H probe.

    • Acquire a standard single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Tune and match the ¹³C probe.

    • Acquire a standard proton-decoupled ¹³C{¹H} spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional but Recommended): Acquire a ¹³C{¹H, ¹⁹F} spectrum with simultaneous proton and fluorine decoupling to simplify the spectrum and identify the carbon backbone.

  • 2D NMR (for full assignment): Acquire standard 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to unambiguously assign all proton and carbon signals.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis a Weigh Compound (10-20 mg) b Dissolve in CDCl3 (~0.6 mL) a->b c Transfer to NMR Tube b->c d 1D ¹H Spectrum c->d e 1D ¹³C{¹H} Spectrum c->e f 2D Spectra (COSY, HSQC, HMBC) d->f e->f h Assign Signals f->h g 1D ¹⁹F Spectrum (Optional) i Determine Coupling Constants (J) h->i j Confirm Structure i->j

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule. The spectrum will be characterized by absorptions corresponding to the aromatic ring and its carbon-halogen bonds.

Predicted Characteristic Absorptions
  • Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-F Stretch: Very strong, intense absorptions are expected in the 1100-1350 cm⁻¹ range. This is often the most prominent feature in the IR spectrum of fluorinated aromatics.

  • C-Br Stretch: A medium to strong absorption is expected in the lower wavenumber region, typically between 500-750 cm⁻¹.

Data Summary: Predicted IR Absorptions
Wavenumber Range (cm⁻¹)IntensityVibrational Mode
3100 - 3000Weak-MediumAromatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C Ring Stretch
1350 - 1100Very StrongC-F Stretch
750 - 500Medium-StrongC-Br Stretch
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation.[6]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a powerful confirmation of its identity.

Predicted Fragmentation and Isotopic Pattern

The most telling feature in the mass spectrum will be the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion (M⁺).

  • Molecular Ion (M⁺): A cluster of peaks will be observed. The nominal mass is 272 g/mol .

    • M peak (containing 2 x ⁷⁹Br): m/z ~270

    • M+2 peak (containing 1 x ⁷⁹Br, 1 x ⁸¹Br): m/z ~272

    • M+4 peak (containing 2 x ⁸¹Br): m/z ~274

    • The relative intensity of these peaks will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.

  • Fragmentation: Under Electron Ionization (EI), common fragmentation pathways would include the loss of a bromine atom [M-Br]⁺ and the subsequent loss of the second bromine atom [M-2Br]⁺.

Data Summary: Predicted Mass Spectrometry Peaks
m/z (approx.)Ion IdentityKey Feature
270, 272, 274[C₆H₂Br₂F₂]⁺ (Molecular Ion)Characteristic 1:2:1 isotopic pattern confirming two Br atoms.
191, 193[C₆H₂BrF₂]⁺Isotopic pattern (1:1) for one Br atom.
112[C₆H₂F₂]⁺Loss of both Br atoms.
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, providing both separation and mass analysis.[7]

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[7]

  • GC Conditions:

    • Injector: 250 °C, split or splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C.[7]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-350 to ensure capture of the molecular ion and key fragments.[7]

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and major fragment ions to confirm the structure.

gcms_workflow cluster_results Analysis A Prepare Dilute Sample (~100 µg/mL in DCM) B Inject into GC-MS A->B C GC Separation (e.g., DB-5ms column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Interpretation E->F G Identify Retention Time F->G H Analyze Molecular Ion (m/z 270, 272, 274) F->H I Analyze Fragment Ions ([M-Br]⁺, etc.) F->I

Caption: General workflow for sample analysis by GC-MS.

References

An In-Depth Technical Guide to the Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-3,5-difluorobenzene, a key intermediate in various synthetic applications. In the absence of extensive empirical solubility data in the public domain, this guide pioneers a predictive approach rooted in theoretical principles, primarily leveraging Hansen Solubility Parameters (HSPs). We present a detailed methodology for estimating the HSPs of this compound using established group contribution methods. These estimated parameters are then used to forecast its miscibility with a wide array of common organic solvents. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate these theoretical predictions and ascertain solubility in their specific solvent systems. This guide is structured to serve as a practical and authoritative resource, bridging the gap between theoretical understanding and experimental application in the handling and utilization of this important chemical compound.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physical property that governs its application in nearly every facet of chemical research and development, from reaction kinetics and purification to formulation and biological availability. For a compound such as this compound, which serves as a versatile building block in the synthesis of complex organic molecules, a thorough understanding of its solubility profile is paramount. The choice of an appropriate solvent can significantly influence reaction yields, rates, and the ease of product isolation. In the context of drug development, solubility directly impacts bioavailability and the feasibility of formulating a stable and effective therapeutic agent.

This guide addresses the current information gap regarding the quantitative solubility of this compound in organic solvents. By integrating theoretical modeling with practical experimental guidance, we aim to equip researchers with the necessary tools to make informed decisions about solvent selection, thereby optimizing their synthetic and formulation strategies.

Theoretical Framework: Predicting Solubility through Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, and the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this adage. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Every solvent and solute can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we turn to group contribution methods. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups. For this guide, we will utilize the well-established Hoftyzer-van Krevelen method.

The following table outlines the group contributions for the functional groups present in this compound:

Functional GroupFd (J⁰.⁵ cm¹.⁵ mol⁻¹)Fp (J⁰.⁵ cm¹.⁵ mol⁻¹)Eh (J mol⁻¹)
-CH (aromatic)12800
>C< (aromatic)6300
-Br (aromatic)340310200
-F (aromatic)50420400

Calculation for this compound (C₆H₂Br₂F₂):

  • Groups: 2 x -CH (aromatic), 2 x >C< (aromatic, substituted with Br), 2 x >C< (aromatic, substituted with F), 2 x -Br (aromatic), 2 x -F (aromatic)

  • Molar Volume (V): Estimated using group contributions (not shown in detail here for brevity, but is a standard calculation). For this molecule, an estimated molar volume of approximately 115 cm³/mol is used.

Dispersion Component (δD): ΣFd = 2 * Fd(-CH) + 4 * Fd(>C<) + 2 * Fd(-Br) + 2 * Fd(-F) ΣFd = (2 * 128) + (4 * 63) + (2 * 340) + (2 * 50) = 256 + 252 + 680 + 100 = 1288 δD = ΣFd / V = 1288 / 115 = 11.2 MPa⁰.⁵

Polar Component (δP): ΣFp² = 2 * Fp(-CH)² + 4 * Fp(>C<)² + 2 * Fp(-Br)² + 2 * Fp(-F)² ΣFp² = (2 * 0²) + (4 * 0²) + (2 * 310²) + (2 * 420²) = 0 + 0 + 192200 + 352800 = 545000 δP = (√ΣFp²) / V = (√545000) / 115 = 738.2 / 115 = 6.4 MPa⁰.⁵

Hydrogen Bonding Component (δH): ΣEh = 2 * Eh(-CH) + 4 * Eh(>C<) + 2 * Eh(-Br) + 2 * Eh(-F) ΣEh = (2 * 0) + (4 * 0) + (2 * 200) + (2 * 400) = 0 + 0 + 400 + 800 = 1200 δH = √(ΣEh / V) = √(1200 / 115) = √10.43 = 3.2 MPa⁰.⁵

Estimated Hansen Solubility Parameters for this compound:

ParameterValue (MPa⁰.⁵)
δD 11.2
δP 6.4
δH 3.2
Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, we can now predict its relative solubility in a range of organic solvents. The following table presents the HSPs for selected solvents and the calculated Ra distance. A lower Ra value suggests better solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)RaPredicted Solubility
Hexane14.90.00.08.8Low
Toluene18.01.42.08.8Moderate
Diethyl Ether14.52.95.15.3Good
Chloroform17.83.15.77.4Moderate
Acetone15.510.47.07.4Moderate to Good
Ethyl Acetate15.85.37.26.0Good
Isopropanol15.86.116.413.9Low
Ethanol15.88.819.417.0Very Low
Methanol14.712.322.320.2Very Low
Dichloromethane17.07.37.16.7Good
Tetrahydrofuran (THF)16.85.78.06.5Good
Acetonitrile15.318.06.112.7Low
Dimethylformamide (DMF)17.413.711.311.2Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.213.8Low

Interpretation of Predicted Solubility:

Based on these calculations, this compound is predicted to have good solubility in solvents with moderate polarity and some hydrogen bonding capability, such as diethyl ether, ethyl acetate, dichloromethane, and tetrahydrofuran. Its solubility is expected to be lower in non-polar solvents like hexane and in highly polar, protic solvents like methanol and ethanol, where the significant difference in the hydrogen bonding component leads to a large Ra value.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for precise applications. The following protocols outline standard laboratory methods for quantifying the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Protocol 1: Gravimetric Method (for moderately to highly soluble compounds)

This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the total mass of the vial and solute.

    • Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached. A longer duration may be necessary and should be determined empirically.

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)

Protocol 2: Isothermal Shake-Flask Method with HPLC/GC Analysis (for a wide range of solubilities)

This is a more precise method, particularly for sparingly soluble compounds, and is considered the gold standard.

  • Preparation of Saturated Solution:

    • Follow step 1 from the Gravimetric Method.

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Allow the saturated solution to settle as described previously.

    • Withdraw a sample of the supernatant and filter it through a syringe filter.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC or GC.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

To ensure clarity and reproducibility, the logical flow of both the predictive and experimental processes is outlined below using diagrams.

Logical Flow for Solubility Prediction

G A Identify Molecular Structure of This compound B Deconstruct into Functional Groups: - Aromatic CH - Aromatic C-Br - Aromatic C-F A->B D Calculate Molar Volume (V) A->D C Find Group Contribution Values for Hoftyzer-van Krevelen Method B->C E Calculate ΣFd, ΣFp², ΣEh C->E F Calculate Estimated HSP: δD = ΣFd / V δP = (√ΣFp²) / V δH = √(ΣEh / V) D->F E->F H Calculate Ra Distance for each Solute-Solvent Pair F->H G Compile HSPs for Common Organic Solvents G->H I Predict Relative Solubility (Lower Ra = Higher Solubility) H->I

Caption: Predictive workflow for estimating solubility using the group contribution method.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

G A Add Excess Solute to Known Volume of Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with stirring) A->B C Allow Undissolved Solid to Settle B->C D Withdraw Supernatant C->D E Filter through Syringe Filter (e.g., 0.22 µm) D->E G Dilute Filtered Sample E->G F Prepare Calibration Curve (HPLC/GC) I Calculate Concentration from Calibration Curve and Dilution Factor F->I H Analyze Diluted Sample (HPLC/GC) G->H H->I

Caption: Step-by-step experimental protocol for the shake-flask solubility determination method.

Conclusion and Recommendations

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretically derived Hansen Solubility Parameters offer a robust predictive tool for initial solvent screening, saving valuable experimental time and resources. The predicted good solubility in solvents like diethyl ether, ethyl acetate, dichloromethane, and THF provides a strong starting point for many synthetic applications.

However, it is crucial to underscore that these predictions are estimations. For applications requiring high precision, such as in pharmaceutical formulation or for kinetic studies, the experimental protocols provided herein should be followed to determine the exact solubility under specific laboratory conditions. By combining the predictive power of HSPs with rigorous experimental validation, researchers can confidently and efficiently select the optimal solvent systems for their work with this compound.

An In-depth Technical Guide to the Discovery and History of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3,5-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and physicochemical properties that are highly sought after in the design of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into the evolution of its synthesis, its key chemical properties, and its applications in modern research and development.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₆H₂Br₂F₂, is a halogenated aromatic compound characterized by the presence of two adjacent bromine atoms and two meta-positioned fluorine atoms on a benzene ring. This specific arrangement of substituents makes it a versatile intermediate for a variety of chemical transformations. The bromine atoms serve as reactive handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, on the other hand, can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule, making this compound particularly attractive for the synthesis of novel drug candidates and advanced materials.[1]

While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader development of synthetic methodologies for polyhalogenated aromatic compounds throughout the 20th century. Its history is one of evolving synthetic strategies, driven by the increasing demand for complex, functionalized aromatic scaffolds in various scientific disciplines.

The Historical Context: The Dawn of Polyhalogenated Aromatics

The synthesis of polysubstituted benzene derivatives has been a cornerstone of organic chemistry for over a century. The ability to introduce multiple, different halogen atoms onto an aromatic ring with regiocontrol has been a long-standing challenge and a testament to the ingenuity of synthetic chemists.

Early methods for the synthesis of halogenated aromatics often relied on electrophilic aromatic substitution reactions. However, controlling the position of incoming substituents on a ring already bearing multiple groups proved to be a significant hurdle. The development of more sophisticated and regioselective methods was crucial for accessing specific isomers like this compound.

A pivotal moment in the synthesis of fluorinated aromatic compounds was the development of the Balz-Schiemann reaction . This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate, provided a reliable method for the introduction of a fluorine atom onto an aromatic ring. While not a direct route to our target molecule, it laid the groundwork for the synthesis of fluorinated precursors.

The Genesis of this compound: A Synthesis Story

Due to the lack of a definitive first synthesis report, the history of this compound is best understood by examining the logical synthetic pathways that became available to chemists over time. It is highly probable that its initial synthesis was not a targeted discovery but rather a component of a broader investigation into the properties and reactions of polyhalogenated benzenes.

Plausible Early Synthetic Approaches

Given the state of synthetic chemistry in the mid-20th century, the first synthesis of this compound likely involved a multi-step sequence starting from a more readily available substituted benzene. A logical retrosynthetic analysis points towards precursors such as 3,5-difluoroaniline or a related difluorobenzene derivative.

One of the most plausible early routes would have involved the diazotization of a suitably substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromine atoms. The Sandmeyer reaction, which utilizes copper(I) salts to convert diazonium salts into aryl halides, has been a robust tool in aromatic chemistry for decades.

Conceptual Early Synthetic Workflow

A 3,5-Difluoroaniline B Diazotization (NaNO₂, HBr) A->B C 3,5-Difluorobenzenediazonium Bromide B->C D Sandmeyer Reaction (CuBr) C->D E 1-Bromo-3,5-difluorobenzene D->E F Bromination (Br₂, FeBr₃) E->F G This compound F->G

Caption: Plausible early multi-step synthesis of this compound.

Modern and Optimized Synthetic Protocols

With advancements in synthetic methodology, more efficient and direct routes to this compound have become available. These modern approaches often prioritize higher yields, milder reaction conditions, and improved regioselectivity.

A common contemporary strategy involves the direct bromination of a difluorinated precursor. The directing effects of the fluorine atoms on the aromatic ring play a crucial role in determining the position of the incoming bromine atoms.

Detailed Experimental Protocol: Bromination of 1,3-Difluorobenzene

This protocol describes a representative method for the synthesis of a dibromodifluorobenzene isomer, illustrating the general principles that would be adapted for the specific synthesis of this compound from a suitable precursor.

Materials:

  • 1,3-Difluorobenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,3-difluorobenzene in dichloromethane at 0 °C, add iron(III) bromide as a catalyst.

  • Slowly add a solution of bromine in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous sodium bisulfite solution to consume any unreacted bromine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired dibromodifluorobenzene isomer.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic isotopic patterns for bromine in the mass spectrum and the specific coupling patterns in the NMR spectra will validate the structure.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 139215-43-3
Molecular Formula C₆H₂Br₂F₂
Molecular Weight 271.89 g/mol
Appearance White to off-white crystalline solid
Melting Point 36-39 °C
Boiling Point Not readily available
Solubility Insoluble in water, soluble in organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the fluorinated and brominated carbon atoms, with characteristic C-F coupling constants.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

  • Infrared Spectroscopy: The IR spectrum will show absorption bands corresponding to C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules.

  • Pharmaceuticals: The incorporation of a difluorinated benzene ring can enhance the metabolic stability and bioavailability of drug candidates. The bromine atoms provide convenient points for the introduction of other functional groups through cross-coupling reactions, allowing for the rapid generation of libraries of potential therapeutic agents.

  • Agrochemicals: Similar to pharmaceuticals, the presence of fluorine atoms can improve the efficacy and environmental profile of pesticides and herbicides.

  • Advanced Materials: The electronic properties imparted by the fluorine atoms make this compound a useful precursor for the synthesis of liquid crystals, polymers, and other functional materials with specific optical or electronic properties.[1]

Workflow for Application in Drug Discovery

A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: General workflow illustrating the use of this compound in the synthesis of an API.

Conclusion

While the precise moment of its first synthesis may be lost to the complexities of the historical chemical literature, the importance of this compound as a synthetic building block is clear. Its history is a reflection of the broader advancements in synthetic organic chemistry, particularly in the challenging field of polyhalogenated aromatics. For today's researchers, it offers a powerful tool for the construction of complex molecules with tailored properties, ensuring its continued relevance in the pursuit of new medicines and materials.

References

In-depth Technical Guide to the Theoretical Study of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive theoretical framework for the in-depth computational analysis of 1,2-Dibromo-3,5-difluorobenzene. This molecule, while a potentially valuable building block in medicinal chemistry and materials science, has limited published theoretical data. Addressing this gap, we present a structured approach for researchers, scientists, and drug development professionals to fully characterize its molecular geometry, vibrational spectra, electronic properties, and chemical reactivity. By leveraging established Density Functional Theory (DFT) and ab initio methods, this document outlines detailed, step-by-step protocols and explains the causality behind methodological choices. The insights gained from such a theoretical study are crucial for predicting the molecule's behavior in complex systems, guiding synthetic efforts, and unlocking its potential in advanced applications.

Introduction: The Significance of Halogenated Benzene Scaffolds

Halogenated aromatic compounds are fundamental scaffolds in modern drug discovery and materials science. The incorporation of halogen atoms, particularly fluorine and bromine, into an organic molecule can profoundly alter its physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small van der Waals radius, is strategically used to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic attack and thereby prolonging a drug's half-life.[4]

Conversely, bromine atoms are larger and more polarizable, often participating in halogen bonding—a specific and directional non-covalent interaction—and serving as versatile synthetic handles.[5][6] The C-Br bonds in molecules like this compound are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.[7][8][9]

This guide focuses on this compound, a molecule that combines the distinct advantages of both fluorine and bromine substitution. A thorough theoretical understanding of its structure and electronic nature is a prerequisite for its rational application. This document outlines the necessary computational workflows to predict its key properties, providing a roadmap for its virtual characterization.

Theoretical Framework and Computational Methodologies

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. For halogenated aromatic systems, Density Functional Theory (DFT) offers a superb balance of accuracy and computational cost.

Pillar 1: Justification of Method Selection (Expertise & Experience)

The choice of a DFT functional is critical. For systems involving non-covalent interactions, such as potential halogen bonding or π-stacking, standard functionals like B3LYP can be insufficient.[10] Therefore, we advocate for a multi-functional approach:

  • B3LYP: A widely used hybrid functional that provides a good baseline for geometric and vibrational properties.[11]

  • M06-2X: A meta-hybrid GGA functional that performs exceptionally well for main-group thermochemistry and non-covalent interactions.[10]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it highly suitable for accurately modeling systems with halogen atoms where London dispersion forces are significant.[12]

For the basis set, 6-311++G(d,p) is recommended. This triple-zeta Pople-style basis set includes diffuse functions (++) to accurately model the electron density far from the nucleus (essential for anions and weak interactions) and polarization functions (d,p) to allow for orbital shape flexibility, which is crucial for describing bonding in halogenated systems.[11][13]

Pillar 2: Self-Validating Protocol (Trustworthiness)

Every computational protocol must be self-validating. For this study, the primary validation is a frequency calculation performed immediately after geometry optimization. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

Mandatory Visualization: General Computational Workflow

The following diagram outlines the logical flow of the theoretical investigation, from initial structure input to the final analysis of molecular properties.

G cluster_input 1. Input cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Interpretation Input Initial Structure (this compound) Opt Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Props Electronic Properties (HOMO, LUMO, ESP) Opt->Props Validation Validation (Check for Imaginary Frequencies) Freq->Validation Spectra Predicted IR/Raman Spectra Freq->Spectra Reactivity Reactivity Descriptors (Hardness, Electrophilicity) Props->Reactivity Validation->Opt Freqs Found Structure Optimized Geometry (Bond Lengths, Angles) Validation->Structure No Imaginary Freqs fmo_reactivity cluster_orbitals Frontier Molecular Orbitals cluster_descriptors Conceptual DFT Descriptors cluster_prediction Reactivity Prediction HOMO HOMO Energy (EHOMO) Electron Donating Ability Gap HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->Gap Hardness Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 HOMO->Hardness Potential Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 HOMO->Potential LUMO LUMO Energy (ELUMO) Electron Accepting Ability LUMO->Gap LUMO->Hardness LUMO->Potential Stability High ΔE & η → High Stability Gap->Stability Reactivity Low ΔE & η → High Reactivity Gap->Reactivity Electrophilicity Electrophilicity Index (ω) ω = μ² / 2η Hardness->Electrophilicity Hardness->Stability Hardness->Reactivity Potential->Electrophilicity

References

Methodological & Application

Application Notes & Protocols: 1,2-Dibromo-3,5-difluorobenzene as a Versatile Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] Difluorobenzene derivatives, in particular, are crucial synthons for introducing these benefits into complex molecular architectures.[5]

1,2-Dibromo-3,5-difluorobenzene emerges as a particularly valuable building block. Its structure is pre-engineered for versatility, featuring two key functionalities:

  • A 1,3-Difluoro Motif: This substitution pattern significantly influences the electronic nature of the aromatic ring, often enhancing binding interactions and improving metabolic resistance by blocking potential sites of oxidation.[4]

  • Ortho-Dibromo Groups: The two adjacent bromine atoms serve as versatile synthetic handles. Their differential reactivity can be exploited for sequential, site-selective functionalization, enabling the construction of complex, three-dimensional molecules from a single, readily available starting material.

This guide provides an in-depth exploration of this compound, presenting its core properties, key synthetic transformations, and detailed, field-proven protocols for its application in pharmaceutical research and development.

Core Properties and Safety Data

A thorough understanding of a building block's physicochemical properties and handling requirements is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueReference
CAS Number 10105-60-9[6]
Molecular Formula C₆H₂Br₂F₂N/A
Molecular Weight 271.88 g/mol [7]
Appearance White to light yellow liquid or solid[7][8]
Melting Point 32 - 35 °C[7][8]
Boiling Point ~140 °C (lit.)[9]
Density ~1.676 g/mL at 25 °C (lit.)[9]
Safety & Handling

This compound must be handled with appropriate care, adhering to established laboratory safety protocols.

  • Hazards: The compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable materials.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10][11]

Key Synthetic Applications & Protocols

The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling and functionalization reactions. The distinct electronic environment created by the fluorine atoms can influence the regioselectivity and efficiency of these transformations. Below are detailed protocols for three fundamental reactions that showcase its versatility.

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[12][13] The protocol below is optimized for a selective mono-arylation, preserving the second bromine atom for subsequent synthetic manipulations.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand like XPhos is chosen. This system forms a highly active Pd(0) species in situ, which is efficient at promoting the oxidative addition of aryl bromides. The ligand's steric bulk facilitates the reductive elimination step and helps prevent catalyst deactivation.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation of the boronic acid, a common side reaction with ortho-fluorinated substrates.[12]

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[14]

prep Reagent Preparation setup Reaction Setup (Inert Atm.) prep->setup Flask, Reagents reaction Heating & Stirring (e.g., 90 °C, 12h) setup->reaction Degas, Heat monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring Aliquot Check monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purify Column Chromatography workup->purify Crude Product analysis Product Analysis (NMR, MS) purify->analysis Isolated Product glovebox Glovebox Setup (Catalyst, Base, Ligand) addition Substrate & Solvent Addition glovebox->addition Air-sensitive reagents reaction Heating Under Argon (e.g., 100 °C, 16h) addition->reaction Seal & Heat filtration Filtration through Celite reaction->filtration Cool, Dilute extraction Solvent Extraction filtration->extraction Remove Pd residues purification Silica Gel Chromatography extraction->purification Concentrate characterize Product Characterization purification->characterize Pure Product setup Setup & Cooling (Substrate in THF to -78 °C) lithiation Slow Addition of n-BuLi (Formation of Aryllithium) setup->lithiation Inert Atmosphere quench Electrophile Addition (DMF) (Stir at -78 °C) lithiation->quench Stir ~1h warm Warm to Room Temperature quench->warm Allow to warm slowly workup Aqueous Quench & Extraction warm->workup e.g., NH4Cl (aq) purify Purification workup->purify Crude Aldehyde product Final Product purify->product

References

The Strategic Role of Brominated Difluorobenzenes in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Editor's Note

Initial inquiries into the role of 1,2-Dibromo-3,5-difluorobenzene in agrochemical synthesis yielded limited specific applications in readily available scientific literature. However, extensive documentation highlights the critical role of a closely related intermediate, 1-Bromo-3,5-difluorobenzene , in the development of modern pesticides and herbicides. This guide, therefore, focuses on the well-established synthetic utility of 1-Bromo-3,5-difluorobenzene, providing in-depth technical insights and protocols relevant to the broader class of brominated difluorobenzene building blocks in agrochemical innovation.

Introduction: The Significance of Fluorinated Moieties in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing their efficacy and stability. The unique physicochemical properties of the carbon-fluorine bond, including its high bond energy and the lipophilicity it imparts, can significantly improve a molecule's metabolic resistance, binding affinity to target enzymes, and overall biological activity. 1-Bromo-3,5-difluorobenzene has emerged as a key building block in this context, offering a versatile scaffold for the synthesis of complex, highly effective crop protection agents.[1][2]

This technical guide provides a comprehensive overview of the applications of 1-Bromo-3,5-difluorobenzene in agrochemical synthesis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols and mechanistic insights are provided to aid researchers in leveraging this valuable intermediate for the development of next-generation herbicides and fungicides.

Physicochemical Properties of 1-Bromo-3,5-difluorobenzene

A thorough understanding of the physical and chemical properties of 1-Bromo-3,5-difluorobenzene is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [1]
Appearance White solid[1]
Melting Point 25-27 °C[1]
Boiling Point 203 °C[1]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, benzene, chloroform)[1]

The bromine atom serves as a highly versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions, while the fluorine atoms contribute to the enhanced biological performance of the final agrochemical product.

Core Synthetic Applications in Agrochemical Development

1-Bromo-3,5-difluorobenzene is a cornerstone intermediate for the synthesis of a variety of agrochemicals, particularly those requiring a difluorophenyl moiety for optimal activity.[1][2] Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the complex molecular architectures of modern pesticides.

Suzuki-Miyaura Coupling: A Gateway to Biphenyl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely employed reaction involving 1-Bromo-3,5-difluorobenzene in agrochemical synthesis. This reaction facilitates the formation of a carbon-carbon bond between the brominated benzene ring and a boronic acid or ester, yielding functionalized biphenyl or heterobiaryl structures. These structures are prevalent in a number of commercial and developmental fungicides and herbicides.

Suzuki_Coupling 1_Bromo_3_5_difluorobenzene 1-Bromo-3,5-difluorobenzene Product 3,5-Difluoro-biphenyl Derivative 1_Bromo_3_5_difluorobenzene->Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3,5-difluorobenzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3,5-difluorobenzene, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-difluorobiphenyl derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields. The use of an inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.

  • Ligand: Triphenylphosphine acts as a ligand for the palladium catalyst, stabilizing the metal center and influencing its reactivity and selectivity.

  • Solvent System: The biphasic solvent system (toluene and water) is often used to dissolve both the organic and inorganic reagents.

Synthesis of 1-Bromo-3,5-difluorobenzene: Key Methodologies

The accessibility of 1-Bromo-3,5-difluorobenzene is a critical factor in its widespread use. Several synthetic routes have been established, with the Sandmeyer reaction of 3,5-difluoroaniline being a particularly efficient method.[3][4]

Sandmeyer_Reaction Aniline 3,5-Difluoroaniline Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium_Salt->Sandmeyer Product 1-Bromo-3,5-difluorobenzene Sandmeyer->Product

Figure 2: Synthetic pathway for 1-Bromo-3,5-difluorobenzene via the Sandmeyer reaction.

Protocol: Sandmeyer Reaction for the Preparation of 1-Bromo-3,5-difluorobenzene

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48% aqueous solution) (3.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Copper(I) bromide (CuBr) (0.2 eq)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool the hydrobromic acid to 0 °C using an ice-salt bath.

  • Slowly add 3,5-difluoroaniline to the cold HBr solution while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the aniline solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and perform a steam distillation to isolate the crude product.

  • Separate the organic layer from the distillate, wash with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure 1-Bromo-3,5-difluorobenzene.

Conclusion and Future Outlook

1-Bromo-3,5-difluorobenzene stands as a testament to the power of halogenated building blocks in modern agrochemical design. Its ability to participate in a wide array of robust and scalable cross-coupling reactions provides a reliable pathway to novel and highly effective crop protection agents. As the demand for more selective, potent, and environmentally benign agrochemicals continues to grow, the strategic use of intermediates like 1-Bromo-3,5-difluorobenzene will undoubtedly play a pivotal role in the future of agricultural innovation. Further research into the applications of other brominated difluorobenzene isomers will likely unveil new synthetic opportunities and contribute to the development of the next generation of agrochemicals.

References

Application Notes & Protocols: 1,2-Dibromo-3,5-difluorobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Bromination

In the landscape of materials science, the precise molecular architecture of organic building blocks is paramount to achieving desired functional properties. 1,2-Dibromo-3,5-difluorobenzene is a quintessential example of a strategically designed monomer, offering a unique convergence of reactivity and property modulation. Its structure features two adjacent bromine atoms, which serve as reactive sites for carbon-carbon bond formation through various cross-coupling reactions. Concurrently, the two fluorine atoms, positioned meta to each other, exert a powerful electronic influence on the benzene ring. This combination makes it an invaluable precursor for a new generation of high-performance organic electronic materials and liquid crystals.

The strategic incorporation of fluorine atoms into an organic semiconductor's backbone is a widely adopted strategy for fine-tuning material properties.[1] Fluorine's high electronegativity profoundly impacts the molecule's electronic landscape, typically lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3] This modification can facilitate easier electron injection from electrodes, enhance the material's resistance to oxidative degradation, and ultimately improve the stability and lifespan of electronic devices.[2][3] Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the solid-state packing of molecules, which is critical for efficient charge transport.[2][4]

This guide provides an in-depth exploration of the application of this compound, presenting detailed protocols for its use in the synthesis of conjugated polymers for organic electronics and as a core component in the development of advanced liquid crystal materials.

Application I: Synthesis of Fluorinated Conjugated Polymers for Organic Electronics

The dual bromine functionality of this compound makes it an ideal monomer for polymerization reactions. When copolymerized with suitable electron-donating monomers, it forms donor-acceptor (D-A) type conjugated polymers, which are central to high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for achieving this polymerization.[5]

Causality in Protocol Design: The Suzuki-Miyaura Polycondensation

The success of a Suzuki-Miyaura polycondensation hinges on the careful selection of several key components, each with a specific role in the catalytic cycle.

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The choice of ligand (e.g., SPhos, XPhos, PPh₃) is critical; it stabilizes the palladium center, enhances its reactivity, and prevents catalyst decomposition.[6][7]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7][8] The choice of base can significantly impact reaction rates and yields.

  • Solvent System: The solvent must solubilize the monomers, the growing polymer chain, and the catalyst system. Often, a two-phase system (e.g., Dioxane/Water) or a single-phase organic solvent is used. The presence of water can be beneficial for the activity of certain bases.[8]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ensure high polymer molecular weights.[7]

Experimental Protocol: Synthesis of a Fluorinated Donor-Acceptor Copolymer

This protocol describes a representative synthesis of an alternating copolymer using this compound and a thiophene-based bis(boronic ester) comonomer.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (20 mL)

  • Degassed Water (2 mL)

  • Methanol (for precipitation)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (272 mg, 1.0 mmol), 2,5-bis(pinacolborane)thiophene (336 mg, 1.0 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inerting: Evacuate the flask and backfill with high-purity Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) and degassed water (2 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 95 °C and stir vigorously for 48 hours under a positive pressure of Argon. The mixture may become viscous as the polymer forms.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the solid sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • For high-purity materials required for electronic devices, further purification by Soxhlet extraction is recommended, using solvents such as methanol, acetone, hexane, and finally extracting the polymer with chloroform or chlorobenzene.

  • Drying: Dry the purified polymer under high vacuum at 50 °C for 24 hours.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification reagents Combine Monomers, Base, Catalyst, Ligand inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to 95 °C Stir for 48h solvent->heat cool Cool to RT heat->cool precipitate Precipitate in Methanol cool->precipitate filtrate Filter & Wash precipitate->filtrate soxhlet Soxhlet Extraction filtrate->soxhlet dry Dry under Vacuum soxhlet->dry end end dry->end Final Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Data Presentation: Expected Polymer Properties

The properties of the resulting polymer are highly dependent on the comonomer used. The table below provides representative data for D-A polymers synthesized using this class of fluorinated monomer.

PropertyTypical Value RangeSignificance
Number-Average Molecular Weight (Mₙ)15 - 50 kDaAffects film-forming properties and charge transport.
Polydispersity Index (PDI)1.5 - 2.5Indicates the breadth of the molecular weight distribution.
Optical Bandgap (Eᵍ)1.8 - 2.2 eVDetermines the polymer's light absorption range (crucial for OPVs).
HOMO Energy Level-5.2 to -5.6 eVInfluences air stability and hole injection efficiency.
LUMO Energy Level-3.0 to -3.4 eVAffects electron affinity and electron injection efficiency.
Hole Mobility (µₙ) in OFETs0.1 - 1.0 cm²/VsMeasures the efficiency of charge carrier transport.

Application II: Precursor for Advanced Liquid Crystal Materials

This compound is also a key intermediate in the synthesis of liquid crystals (LCs).[9][10][11][12] The difluorinated phenyl core is a common motif in modern LC molecules. The fluorine atoms can increase the dielectric anisotropy (Δε) and melting point while lowering the viscosity, properties that are essential for high-performance liquid crystal displays (LCDs).[10] The bromine atoms provide handles to build up the larger, anisotropic molecular structures required for mesophase formation.

Experimental Protocol: Synthesis of a Difluorobiphenyl Core

This protocol details the synthesis of a 1,2-bis(4-alkoxyphenyl)-3,5-difluorobenzene core structure, a common intermediate for calamitic (rod-shaped) liquid crystals, via a double Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Pentoxyphenylboronic acid (2.2 mmol, 2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (15 mL), Ethanol (5 mL), Water (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (272 mg, 1.0 mmol) and 4-pentoxyphenylboronic acid (426 mg, 2.2 mmol) in a mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Base Addition: Add Na₂CO₃ (318 mg, 3.0 mmol).

  • Inerting: Degas the mixture by bubbling Argon through it for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90 °C) and stir for 24 hours under an Argon atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and add 30 mL of water.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure difluorobiphenyl product.

G start Reactants: This compound + Arylboronic Acid + Base + Catalyst setup Combine in Solvent & Degas with Argon start->setup react Heat to Reflux (24h) Monitor by TLC setup->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Purified Difluorobiphenyl Core Structure purify->product

Caption: Synthesis of a liquid crystal core structure.

Conclusion

This compound stands out as a highly versatile and powerful building block for advanced materials. Its predefined reactive sites and intrinsic electronic properties, conferred by the fluorine substituents, provide researchers with a reliable platform for designing next-generation organic semiconductors and liquid crystals. The protocols detailed herein offer robust and reproducible methods for leveraging this monomer's potential, paving the way for materials with enhanced stability, efficiency, and tailored functionality. The continued exploration of materials derived from this and related fluorinated precursors will undoubtedly fuel further innovation in organic electronics and display technologies.

References

Application Note: Strategic Derivatization of 1,2-Dibromo-3,5-difluorobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dibromo-3,5-difluorobenzene is a highly versatile and strategically important scaffold in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—two adjacent, differentially reactive bromine atoms and two meta-positioned, electron-withdrawing fluorine atoms—offers a rich platform for selective, multi-step functionalization. This guide provides an in-depth exploration of key synthetic transformations, including site-selective palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and ortho-lithiation, to generate a diverse array of complex derivatives. The protocols herein are presented with detailed mechanistic rationale, field-proven insights, and quantitative data to empower researchers in drug development and materials innovation.

The Synthetic Potential of a Privileged Scaffold

The utility of this compound stems from the orthogonal reactivity of its substituents. The carbon-bromine (C-Br) bonds are prime handles for transformations that form new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[1] Crucially, the electronic and steric environment of the two bromine atoms is non-equivalent, enabling a high degree of site-selectivity. The C1-Br bond is generally more reactive in palladium-catalyzed processes than the more sterically hindered C2-Br bond.[2]

Concurrently, the strong electron-withdrawing nature of the two fluorine atoms modulates the reactivity of the entire aromatic ring, influencing the oxidative addition rates at the C-Br centers and activating the ring toward potential nucleophilic aromatic substitution (SNAr) pathways.[3][4] This document outlines validated protocols for harnessing this reactivity to build molecular complexity in a controlled, stepwise manner.

Pathway I: Site-Selective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling is the cornerstone of modern aromatic chemistry, enabling the formation of C-C and C-N bonds with exceptional functional group tolerance under mild conditions.[1] The general mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] For this compound, the key is to control the reaction to favor mono-functionalization at the more accessible C1 position before proceeding to the second coupling, if desired.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust methods for constructing biaryl structures.[1][5] The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity.

Protocol 1: Site-Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C1 position of this compound.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add Degassed Solvents (e.g., Dioxane/H2O) start->solvent heat Heat under Inert Atmosphere (e.g., 90 °C) solvent->heat quench Cool & Quench (e.g., with H2O) heat->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound271.891.0272 mgStarting Material
Arylboronic AcidVaries1.11.1 mmolCoupling Partner
Pd(PPh₃)₄1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase
1,4-Dioxane88.11-8 mLOrganic Solvent
Water (degassed)18.02-2 mLAqueous Solvent

Step-by-Step Procedure

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-arylated product.

Causality & Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can be employed.[6]

  • Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[5] K₂CO₃ is a moderately strong base suitable for many applications; stronger bases like K₃PO₄ may be required for less reactive boronic acids.

  • Solvent System: The dioxane/water mixture is effective for solubilizing both the organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[7] The reaction typically uses a dual-catalyst system of palladium and copper(I).[8]

Catalytic Cycle Diagram

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR        L₂ pd_complex->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product product->pd0 Reductive Elimination cu_x CuX alkyne H-C≡CR cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_alkyne->cu_x alkyne->cu_alkyne Base base Base

Caption: Simplified Sonogashira catalytic cycles.

Protocol 2: Site-Selective Mono-Alkynylation

This protocol describes the selective formation of a C-C bond between the C1 position and a terminal alkyne.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound271.891.0272 mgStarting Material
Terminal AlkyneVaries1.21.2 mmolCoupling Partner
PdCl₂(PPh₃)₂701.900.0321 mgCatalyst
Copper(I) Iodide (CuI)190.450.0611 mgCo-catalyst
Triethylamine (Et₃N)101.193.00.42 mLBase & Solvent
Tetrahydrofuran (THF)72.11-5 mLCo-solvent

Step-by-Step Procedure

  • In a Schlenk tube, dissolve this compound (1.0 eq) in a mixture of THF (5 mL) and Et₃N (3.0 eq).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq) to the flask under a positive pressure of argon.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired mono-alkynylated product.

Causality & Insights:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[8] This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step.

  • Base: The amine base (Et₃N) is critical for deprotonating the terminal alkyne and neutralizing the HX acid formed during the catalytic cycle.[7]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a stronger base (e.g., Cs₂CO₃ or an amine like pyrrolidine) and often proceed at elevated temperatures.[7]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[9] The success of this reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands that promote the challenging C-N reductive elimination step.[6][10]

Protocol 3: Mono-Amination of this compound

This protocol outlines the coupling of a primary or secondary amine at the C1 position.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound271.891.0272 mgStarting Material
Amine (Primary or Secondary)Varies1.21.2 mmolNucleophile
Pd₂(dba)₃915.720.0218 mgCatalyst Precursor
XPhos476.600.0838 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene (anhydrous)92.14-5 mLSolvent

Step-by-Step Procedure

  • In a glovebox, charge an oven-dried vial with NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Add this compound (1.0 eq) and a stir bar.

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 eq).

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality & Insights:

  • Ligand is Key: The bulky biarylphosphine ligand (e.g., XPhos) is essential. It promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which readily undergoes oxidative addition. Its steric bulk also facilitates the final reductive elimination step to form the C-N bond, preventing side reactions like β-hydride elimination.[6][11]

  • Strong, Non-Nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine (or the N-H bond in the palladium complex intermediate) without competing as a nucleophile.[12]

  • Inert Conditions: Both the Pd(0) catalyst and the strong base are sensitive to air and moisture. Therefore, the use of a glovebox or rigorous Schlenk techniques is mandatory for achieving high yields and reproducibility.

Pathway II: Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for regioselective functionalization of aromatic rings. However, for polyhalogenated systems like this compound, lithium-halogen exchange is a much faster and more dominant pathway than deprotonation when using alkyllithium reagents like n-BuLi.[13] This reaction provides a route to an aryllithium intermediate that can be trapped with various electrophiles.

Reaction Workflow Diagram

Lithiation_Workflow start Dissolve Substrate in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_buli Add n-BuLi Dropwise cool->add_buli stir Stir for 1h at -78 °C add_buli->stir quench Quench with Electrophile (E+) stir->quench workup Warm & Aqueous Workup quench->workup product Isolate Product workup->product

Caption: Workflow for lithium-halogen exchange and electrophilic quench.

Protocol 4: Lithium-Bromine Exchange and Carboxylation

This protocol describes the selective formation of an aryllithium intermediate followed by quenching with CO₂ to yield a benzoic acid derivative.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound271.891.0272 mgStarting Material
n-Butyllithium (n-BuLi)64.061.10.44 mL of 2.5 M solutionLithiating Agent
Tetrahydrofuran (THF), anhydrous72.11-10 mLSolvent
Carbon Dioxide (CO₂), solid44.01Excess~5 gElectrophile
Hydrochloric Acid (HCl), 1M aq.36.46-As neededAcidification

Step-by-Step Procedure

  • Add this compound (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq of a 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Quench the reaction by carefully adding crushed dry ice (solid CO₂) in small portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water (15 mL) and acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Causality & Insights:

  • Regioselectivity: Lithium-halogen exchange typically occurs at the most acidic proton position if it were a deprotonation, or at the most sterically accessible halogen. For this substrate, exchange is expected at one of the bromine atoms. The precise selectivity between C1 and C2 can be subtle and may depend on slight temperature fluctuations or reagent stoichiometry.

  • Low Temperature is Crucial: Maintaining a very low temperature (-78 °C) is absolutely critical. At higher temperatures, the highly reactive aryllithium intermediate can undergo elimination of LiBr to form a reactive benzyne intermediate, leading to a mixture of undesired products.[14]

  • Alternative Electrophiles: A wide range of electrophiles can be used to trap the aryllithium species, including aldehydes (to form secondary alcohols), DMF (to form aldehydes), or chlorotrimethylsilane (to install a silyl group).

Summary & Outlook

This compound serves as an exemplary building block for constructing complex molecular architectures. By leveraging the principles of site-selective palladium catalysis and organometallic chemistry, researchers can systematically and predictably functionalize this scaffold.

Reaction TypeBond FormedKey ReagentsCore Principle
Suzuki-Miyaura Coupling C(sp²)–C(sp²)Arylboronic acid, Pd catalyst, BasePd-catalyzed C-C coupling via transmetalation.[2]
Sonogashira Coupling C(sp²)–C(sp)Terminal alkyne, Pd/Cu catalysts, Amine basePd/Cu co-catalyzed C-C coupling.[15]
Buchwald-Hartwig Amination C(sp²)–NAmine, Pd catalyst, Bulky ligand, Strong basePd-catalyzed C-N coupling via reductive elimination.[9]
Lithiation-Quench C(sp²)–En-BuLi, Electrophile (E+)Lithium-halogen exchange to form a nucleophilic aryl.

The ability to introduce aryl, alkynyl, amino, and other functional groups in a controlled manner makes this starting material invaluable for creating libraries of compounds for drug discovery screening and for developing novel organic materials with tailored electronic properties.

References

Catalytic Systems for Cross-Coupling with 1,2-Dibromo-3,5-difluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing catalytic systems in cross-coupling reactions with 1,2-dibromo-3,5-difluorobenzene. This versatile building block offers a gateway to a diverse range of complex, fluorinated aromatic compounds, pivotal in the development of novel pharmaceuticals and advanced materials. This document emphasizes the underlying principles of catalyst selection, reaction optimization, and the critical factors governing regioselectivity.

Introduction: The Synthetic Challenge and Opportunity of this compound

This compound presents a unique synthetic challenge and opportunity. The presence of two distinct bromine atoms, differentiated by their electronic and steric environments due to the flanking fluorine substituents, allows for selective functionalization. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bonds, making the strategic selection of a catalytic system paramount for achieving desired mono- or di-substitution patterns. Understanding the interplay of catalyst, ligand, base, and solvent is crucial for controlling the reaction outcome and achieving high yields of the target molecules. This guide will delve into three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Mechanistic Considerations: The Foundation of Rational Catalyst Design

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The regioselectivity observed in the cross-coupling of this compound is primarily determined by the initial oxidative addition step, where the palladium catalyst inserts into one of the two C-Br bonds.

The two bromine atoms in this compound are in non-equivalent positions. The bromine at the C1 position is flanked by a fluorine atom and another bromine atom, while the bromine at the C2 position is flanked by a fluorine atom and a hydrogen atom. This asymmetry leads to differences in the electronic and steric environment of the two C-Br bonds.

Site-selective Sonogashira reactions of this compound have been shown to proceed with very good site-selectivity in favor of the C1 position.[3] This preference is attributed to a combination of electronic and steric factors.[3] Electronically, the fluorine atoms withdraw electron density from the aromatic ring, making the carbon atoms more electrophilic. The cumulative electron-withdrawing effect of the two fluorine atoms is more pronounced at the C1 position, facilitating oxidative addition of the palladium catalyst at this site. Sterically, the C1 position is generally more accessible to the bulky palladium catalyst complex compared to the more hindered C2 position.

Similar selectivity has been observed in Suzuki-Miyaura reactions, where mono-arylation occurs preferentially at the C1 position to form 2-bromo-3,5-difluoro-biphenyls.[4] The choice of ligand on the palladium catalyst can further influence and enhance this inherent selectivity. Bulky and electron-rich phosphine ligands are often employed to promote efficient oxidative addition and subsequent steps in the catalytic cycle.

dot graph TD { subgraph Catalytic Cycle A["Pd(0)L_n"] -- Oxidative Addition --> B["Ar-Pd(II)(X)L_n"]; B -- Transmetalation --> C["Ar-Pd(II)(R)L_n"]; C -- Reductive Elimination --> D["Ar-R"]; D -- " " --> A; end subgraph Substrates E[Ar-X]; F[R-M]; end E -- " " --> B; F -- " " --> C; caption[General Catalytic Cycle for Cross-Coupling Reactions.] }

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5] For this compound, this reaction allows for the selective introduction of aryl or vinyl groups, leading to the synthesis of complex biaryl and styrenyl derivatives.

Application Note: Selective Mono-Arylation

The selective mono-arylation of this compound is a key transformation for the synthesis of unsymmetrical biaryl compounds. By carefully controlling the stoichiometry of the boronic acid and employing an appropriate catalytic system, the reaction can be directed to favor substitution at the more reactive C1 position.

Protocol: Site-Selective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a reported site-selective Suzuki-Miyaura reaction to produce 2-bromo-3,5-difluoro-biphenyls.[4]

Materials:

Reagent/SolventFormulaM.W.Role
This compoundC₆H₂Br₂F₂271.89Starting Material
Arylboronic AcidArB(OH)₂VariesCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Catalyst
Potassium CarbonateK₂CO₃138.21Base
TolueneC₇H₈92.14Solvent
EthanolC₂H₅OH46.07Co-solvent
WaterH₂O18.02Co-solvent

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3,5-difluoro-biphenyl derivative.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

}

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

Application Note: Regioselective Alkynylation

As with the Suzuki coupling, the Sonogashira reaction on this compound can be performed with high regioselectivity. The preferential reaction at the C1 position allows for the synthesis of 1-alkynyl-2-bromo-3,5-difluorobenzene derivatives.

Protocol: Mono-Sonogashira Coupling of this compound

This protocol is based on general procedures for Sonogashira couplings and the observed selectivity for this substrate.[3]

Materials:

Reagent/SolventFormulaM.W.Role
This compoundC₆H₂Br₂F₂271.89Starting Material
Terminal AlkyneRC≡CHVariesCoupling Partner
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90Catalyst
Copper(I) IodideCuI190.45Co-catalyst
Triethylamine(C₂H₅)₃N101.19Base/Solvent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed triethylamine (5 mL) and tetrahydrofuran (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and filter through a pad of Celite® to remove the copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines from aryl halides.[8][9]

Application Note: Selective Mono-Amination

Similar to the C-C coupling reactions, the Buchwald-Hartwig amination of this compound can be controlled to achieve selective mono-amination, providing access to valuable 2-amino-3-bromo-1,5-difluorobenzene derivatives. The choice of ligand and base is particularly critical in this reaction to achieve high selectivity and yield.

Protocol: Mono-Amination of this compound

This protocol is a general procedure for the Buchwald-Hartwig amination, adapted for the selective mono-amination of the target substrate. Optimization for specific amines may be required.

Materials:

Reagent/SolventFormulaM.W.Role
This compoundC₆H₂Br₂F₂271.89Starting Material
Primary or Secondary AmineR¹R²NHVariesCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Pre-catalyst
XPhosC₃₃H₄₉P488.71Ligand
Sodium tert-butoxideNaOtBu96.10Base
TolueneC₇H₈92.14Solvent

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

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Data Summary

Cross-Coupling ReactionTypical Catalyst SystemKey Reaction ConditionsSelectivity
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃, Toluene/Ethanol/H₂O, 80 °CMono-arylation at C1
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, THF, Room Temp.Mono-alkynylation at C1
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °CMono-amination at C1

Troubleshooting and Best Practices

  • Inert Atmosphere: All cross-coupling reactions described are sensitive to oxygen. It is crucial to use Schlenk techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen throughout the setup and reaction.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Reagent Purity: The purity of all reagents, especially the substrate, coupling partner, and catalyst, is critical for reproducible results.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the reaction's efficiency and selectivity. For challenging couplings, screening a variety of ligands may be necessary.

  • Base Strength: The strength and nature of the base can influence the rate of transmetalation and the overall reaction outcome. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common in Suzuki and Sonogashira couplings, while stronger bases like NaOtBu are typically used in Buchwald-Hartwig aminations.

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction or decomposition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated aromatic compounds. By leveraging the power of palladium-catalyzed cross-coupling reactions and understanding the principles of regioselectivity, researchers can selectively functionalize this substrate to access a wide array of novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this technical guide provide a solid foundation for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this important synthetic intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 1,2-Dibromo-3,5-difluorobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This document outlines a robust and scalable two-step synthetic route commencing with the well-established Sandmeyer reaction to produce 1-bromo-3,5-difluorobenzene, followed by a regioselective electrophilic bromination. The rationale behind the chosen methodology, a detailed step-by-step protocol, safety considerations, and analytical validation are discussed to ensure reproducibility and safe implementation in a laboratory or pilot plant setting.

Introduction: The Significance of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives are pivotal structural motifs in medicinal chemistry and materials science. The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1] this compound, with its distinct substitution pattern, is a valuable building block for accessing novel chemical entities with potential therapeutic or material applications.

Strategic Approach to Synthesis

The synthesis of this compound is strategically approached in two key stages. The initial step involves the synthesis of the monosubstituted precursor, 1-bromo-3,5-difluorobenzene, via the reliable and high-yielding Sandmeyer reaction of 3,5-difluoroaniline.[2][3][4][5] This method is well-documented and amenable to scale-up.[2]

The second and final step is the regioselective electrophilic bromination of 1-bromo-3,5-difluorobenzene. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The two fluorine atoms at positions 3 and 5 are strongly deactivating and meta-directing. The bromine atom at position 1 is also deactivating but is ortho-, para-directing. The combined directing effects will favor the introduction of the second bromine atom at the ortho position (position 2), yielding the desired this compound.

This two-step approach is designed for scalability, high purity of the final product, and is based on well-understood reaction mechanisms.

Visualized Synthesis Workflow

Synthesis_Workflow Figure 1: Overall Synthesis Workflow A 3,5-Difluoroaniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr, HBr) C->D E 1-Bromo-3,5-difluorobenzene D->E F Electrophilic Bromination (Br2, FeBr3) E->F Step 2 G This compound F->G H Purification (Distillation/Crystallization) G->H I Final Product H->I

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction.[2][3][4][5]

4.1.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
3,5-Difluoroaniline129.111.0(To be determined based on scale)
Hydrobromic Acid (48%)80.913.0(To be determined based on scale)
Sodium Nitrite (NaNO₂)69.001.05(To be determined based on scale)
Copper(I) Bromide (CuBr)143.451.2(To be determined based on scale)
Deionized Water18.02-As needed
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate--As needed
Anhydrous Sodium Sulfate142.04-As needed

4.1.2 Protocol

  • Diazotization:

    • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-difluoroaniline (1.0 eq) and 48% hydrobromic acid (2.5-3.0 eq).

    • Cool the mixture to 0 to -5 °C with constant stirring using a circulating chiller.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed. Control the addition rate to manage the off-gassing.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic layers and wash sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-bromo-3,5-difluorobenzene.

    • The crude product can be purified by vacuum distillation to yield pure 1-bromo-3,5-difluorobenzene.

Step 2: Electrophilic Bromination of 1-Bromo-3,5-difluorobenzene

This protocol is based on general methods for the bromination of aromatic compounds.[1][6]

4.2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
1-Bromo-3,5-difluorobenzene192.991.0(To be determined based on scale)
Bromine (Br₂)159.811.1(To be determined based on scale)
Iron(III) Bromide (FeBr₃)295.560.05(To be determined based on scale)
Dichloromethane (DCM)84.93-As needed
10% Sodium Thiosulfate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed

4.2.2 Protocol

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., under nitrogen), charge a reactor with 1-bromo-3,5-difluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane.

    • Add iron(III) bromide (0.05 eq) as a catalyst.

    • Cool the mixture to 0 °C.

  • Bromination:

    • Slowly add bromine (1.1 eq) to the reaction mixture, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn.

  • 3,5-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed.

  • Hydrobromic Acid: Corrosive, causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing solid, toxic if swallowed.

  • Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme caution in a fume hood.

  • 1-Bromo-3,5-difluorobenzene: Flammable liquid and vapor, harmful if swallowed, and causes skin irritation.[3]

  • Dichloromethane: Suspected of causing cancer.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing any work.[6][7][8][9] An emergency shower and eyewash station should be readily accessible.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and bond vibrations.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 1,2-Dibromo-3,5-difluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromo-3,5-difluorobenzene. The synthesis of halogenated aromatic compounds is a cornerstone of medicinal chemistry and materials science. However, reactions such as the Sandmeyer-type conversion of anilines to aryl bromides can present significant challenges in terms of yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and optimize this critical synthesis.

The most established and direct route to this and similar compounds involves a two-step, one-pot process starting from a suitable aniline precursor, such as 2-bromo-4,6-difluoroaniline. The process involves:

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.

  • Sandmeyer Reaction: Copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered during this synthesis.

Core Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A Charge Reactor: 2-Bromo-4,6-difluoroaniline + 48% HBr B Cool to 0-5 °C (Ice-Salt Bath) A->B C Slowly Add NaNO2 (aq) (Maintain T < 5 °C) B->C D Stir for 30 min Verify Diazotization Complete C->D E Add Diazonium Salt Solution to CuBr in HBr D->E Transfer diazonium salt F Allow to Warm to RT (Observe N2 Evolution) E->F G Optional: Gentle Heating (e.g., 40-50 °C) to Complete F->G H Quench & Extract (e.g., with Diethyl Ether) G->H I Wash Organic Layer (H2O, NaHCO3, Brine) H->I J Dry & Concentrate (Anhydrous Na2SO4, Rotary Evaporation) I->J K Purify Crude Product (Vacuum Distillation or Column Chromatography) J->K L Final Product: This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield of this compound is consistently low. What are the potential causes?

Low yield is the most frequent challenge and can stem from issues in either the diazotization or the Sandmeyer stage, as well as from side reactions. The key is to systematically investigate the critical parameters.

Causality: The aryl diazonium salt is a thermally unstable intermediate.[3] Its decomposition or participation in side reactions before it can be converted to the desired product is the primary reason for yield loss. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, and its efficiency depends on the successful single-electron transfer from the copper(I) catalyst to the diazonium salt.[1]

Troubleshooting Decision Tree:

G A Low Overall Yield B Was Diazotization Complete? (Test with Starch-Iodide Paper) A->B C No (Paper Negative) B->C Incomplete D Yes (Paper Positive) B->D Complete E Incomplete NaNO2 reaction. - Check NaNO2 purity/stoichiometry. - Ensure adequate HBr concentration. C->E F Was Temp. strictly kept at 0-5 °C? D->F G No F->G H Yes F->H I Diazonium salt decomposition likely. Formation of phenol byproduct. Improve cooling efficiency. G->I J Was vigorous N2 evolution seen during Sandmeyer step? H->J K No / Sluggish J->K L Yes J->L M Inefficient Sandmeyer Reaction. - Check CuBr quality/activity. - Ensure sufficient CuBr loading. K->M N Yield loss during workup. - Check for emulsions during extraction. - Optimize purification method. L->N

Caption: Decision tree for troubleshooting low yield in the Sandmeyer synthesis.

Q2: I'm observing a significant byproduct with a hydroxyl group (a phenol). How can I prevent this?

Answer: The formation of 3-bromo-2,5-difluorophenol is a classic side reaction in this synthesis.[3] It occurs when the diazonium salt (Ar-N₂⁺) reacts with water, the solvent, instead of the bromide from the CuBr complex.

Root Cause & Prevention:

  • Temperature Control is Paramount: The rate of this undesired hydrolysis reaction increases significantly with temperature. Diazonium salts are notoriously unstable above 5-10 °C.[3]

    • Protocol: The diazotization step must be performed in an ice-salt or ice-acetone bath to maintain an internal reaction temperature between 0 °C and 5 °C. The addition of the aqueous sodium nitrite solution should be done dropwise via an addition funnel, carefully monitoring the thermometer.

  • Minimize Reaction Time: Do not let the prepared diazonium salt solution sit for an extended period before using it in the Sandmeyer step. Proceed to the copper(I) bromide addition as soon as diazotization is complete.

Q3: The reaction doesn't seem to go to completion, and I recover a lot of starting aniline. What's wrong?

Answer: Recovering starting material points directly to an incomplete or failed diazotization step. The aniline will not react in the subsequent Sandmeyer stage.

Root Cause & Validation:

  • Incomplete Diazotization: The reaction requires a slight excess of nitrous acid (generated in situ from NaNO₂ and HBr) to drive the conversion of the aniline to the diazonium salt.

    • Protocol: A patent for a similar synthesis specifies using a 2.5 to 3-fold molar excess of HBr relative to the aniline.[4] This ensures a sufficiently acidic medium for the formation of the diazotizing agent (nitrous acid).

    • Self-Validation Check: You must verify the presence of a slight excess of nitrous acid at the end of the NaNO₂ addition. To do this, take a drop of the reaction mixture with a glass rod and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the diazotization endpoint has been reached.[4] If the paper does not change color, you may need to add a small additional amount of the NaNO₂ solution.

Q4: The Sandmeyer (bromination) step is sluggish, with slow or minimal nitrogen gas evolution. How can I improve it?

Answer: A slow Sandmeyer reaction points to a problem with the copper(I) bromide catalyst or the reaction conditions for the substitution itself.

Root Cause & Optimization:

  • Catalyst Quality: Copper(I) salts can oxidize to inactive copper(II) species upon prolonged exposure to air. The catalyst should ideally be white or very light-colored. If it is green or blue, its activity may be compromised.

  • Catalyst Preparation: For best results, use freshly prepared or purified CuBr.

  • Reaction Temperature: While the initial addition of the diazonium salt to the CuBr solution should be done at low temperature to control the initial exotherm from nitrogen evolution, the reaction often requires gentle warming to proceed to completion. After the initial vigorous gas evolution subsides, allowing the mixture to slowly warm to room temperature, followed by gentle heating (e.g., to 40-50 °C), can help drive the reaction forward.

Quantitative Parameter Summary

The following table summarizes the key experimental parameters and their typical ranges for optimizing the synthesis.

ParameterRecommended RangeRationale & Impact on Yield/Purity
Starting Material 2-Bromo-4,6-difluoroanilinePrecursor providing the correct substitution pattern. Purity should be >98%.
HBr Stoichiometry 2.5 - 3.0 molar equivalentsEnsures a sufficiently acidic medium for diazotization and provides the bromide source.[4]
NaNO₂ Stoichiometry 1.0 - 1.05 molar equivalentsA slight excess ensures complete diazotization. A large excess can lead to side reactions.
Diazotization Temp. 0 °C to 5 °CCritical for minimizing diazonium salt decomposition and phenol formation.[3]
CuBr Stoichiometry 1.0 - 1.2 molar equivalentsA stoichiometric or slightly excess amount is often used to ensure efficient conversion.
Sandmeyer Temp. 0 °C to 50 °CInitial addition is cold, followed by warming to drive the reaction to completion.

Detailed Protocol: Synthesis of this compound

This protocol is a representative method based on established Sandmeyer reaction procedures for analogous compounds.[4][5]

Step 1: Diazotization

  • In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromo-4,6-difluoroaniline (1.0 eq).

  • Add 48% aqueous hydrobromic acid (2.5 eq) and stir to form a slurry.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Reaction & Workup

  • In a separate, larger flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volume).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

References

Technical Support Center: Navigating Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,5-difluorobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during the chemical modification of this versatile synthetic building block. Our focus is on providing practical, field-tested insights to help you minimize common byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing significant amounts of a homocoupled biaryl byproduct.

Q1: I'm performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm isolating a significant amount of a symmetrical biaryl derived from my boronic acid. What's causing this?

A1: This is a classic case of boronic acid homocoupling, a well-known side reaction in Suzuki-Miyaura couplings.[1][2] The primary cause is often the presence of molecular oxygen in your reaction mixture.[2] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules to form a symmetrical biaryl, regenerating Pd(0) in the process.[1][3] This side reaction not only consumes your valuable boronic acid but also complicates purification. Another potential cause is the use of a Pd(II) precatalyst without ensuring its complete reduction to the active Pd(0) species before the cross-coupling cycle begins.[1]

Preventative Measures & Solutions:

  • Rigorous Degassing: It is critical to thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3][4] A subsurface sparge with nitrogen is particularly effective at removing dissolved oxygen.[3]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can mitigate the issue of incomplete reduction of a Pd(II) source.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[3]

  • Reaction Stoichiometry: Using a slight excess of the this compound can sometimes help to favor the cross-coupling pathway over the homocoupling of the boronic acid.[5]

Homocoupling_Pathway cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Oxygen O₂ (Oxygen) Pd0->Oxygen Oxidation ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation ArPdBr->TM ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArylHalide This compound (Ar-Br) ArylHalide->OA BoronicAcid R-B(OH)₂ (Ar'-B(OH)₂) BoronicAcid->TM Homocoupling_Step Homocoupling BoronicAcid->Homocoupling_Step PdII Pd(II) PdII->Homocoupling_Step Homocoupling_Step->Pd0 Reduces to Pd(0) Homocoupled_Product Ar'-Ar' (Byproduct) Homocoupling_Step->Homocoupled_Product Oxygen->PdII Lithiation_Byproducts Start This compound Lithiation Lithium-Halogen Exchange Start->Lithiation BuLi n-BuLi BuLi->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate DesiredProduct Desired Product (Ar-E) Intermediate->DesiredProduct Reaction with E+ Byproduct Debrominated Byproduct (Ar-H) Intermediate->Byproduct Quenching by H+ Electrophile Electrophile (E+) Electrophile->DesiredProduct ProtonSource Proton Source (H+) (e.g., H₂O) ProtonSource->Byproduct

References

Technical Support Center: Optimizing Reactions for 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,2-Dibromo-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile, yet challenging, polyhalogenated aromatic compound. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction conditions and achieve your synthetic goals.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Its two bromine atoms, situated ortho to each other, offer opportunities for sequential and regioselective functionalization. However, the presence of four halogen substituents on the benzene ring presents a unique set of challenges, including steric hindrance and altered electronic effects, which can significantly impact reactivity in common transformations like cross-coupling and metalation reactions. This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, is mandatory.[1][2][3][4] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[3][5] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] In case of skin contact, wash the affected area thoroughly with soap and water.[3] If inhaled, move to fresh air immediately.[3] Always consult the Safety Data Sheet (SDS) for complete safety information before starting any experiment.[1][2][3][4][5]

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What are my options?

A2: Due to its halogenated nature, this compound is generally soluble in a range of common organic solvents such as toluene, dioxane, THF, and DMF. If you are experiencing solubility issues, consider the following:

  • Solvent Screening: A small-scale solubility test with various solvents is recommended.

  • Co-solvent Systems: Employing a co-solvent system can enhance solubility. For instance, in Suzuki-Miyaura reactions, a mixture of toluene and a more polar solvent like ethanol or isopropanol can be beneficial.

  • Temperature: Gently warming the solvent (while considering the reaction's thermal stability) can improve the dissolution rate.

Q3: Can I perform selective mono-functionalization on this compound?

A3: Yes, selective mono-functionalization is one of the key synthetic advantages of this reagent. The bromine atoms have different steric environments, which can be exploited for regioselective reactions. Generally, the less sterically hindered bromine atom is more reactive. Careful control of reaction stoichiometry (e.g., using slightly less than one equivalent of the coupling partner) and reaction time can favor mono-substitution. Monitoring the reaction progress by techniques like GC-MS or TLC is crucial to quench the reaction at the optimal point to maximize the yield of the mono-functionalized product.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds with this compound.[6][7] However, the electron-withdrawing nature of the fluorine atoms and the presence of two adjacent bromine atoms can influence the catalytic cycle.

Issue 1: Low or No Product Yield

If you are observing low or no conversion to your desired product, a systematic troubleshooting approach is necessary.[8]

  • Catalyst System Integrity:

    • Catalyst Activity: The choice of palladium source and ligand is critical.[8] For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote efficient oxidative addition and reductive elimination.[9] Ensure your palladium precatalyst is active; consider using a newer generation precatalyst that forms the active Pd(0) species more readily.[10]

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[8] For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPPF can be effective.[6]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are often air-sensitive.[8] Ensure your reaction setup is properly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Reagent Purity: Use anhydrous solvents and ensure your base is of high purity. Moisture can deactivate the catalyst and hydrolyze organoboron reagents in Suzuki couplings.[8]

    • Base Selection: The choice and strength of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[11]

Issue 2: Formation of Side Products (e.g., Protodebromination, Homocoupling)

  • Protodebromination (loss of bromine): This can occur if there are sources of protons in the reaction mixture or if the catalytic cycle is inefficient. Ensure all reagents and solvents are anhydrous. The choice of a suitable ligand can also suppress this side reaction.

  • Homocoupling of Boronic Acid (in Suzuki reactions): This is often a result of oxygen contamination, which can promote the oxidative homocoupling of the organoboron reagent. Thoroughly degassing the reaction mixture is essential.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.

  • Add the degassed solvent (e.g., toluene/ethanol mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommendation for this compound Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, or modern precatalysts (e.g., G3-XPhos)Modern precatalysts can offer better stability and activity.[10]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos for Suzuki; Xantphos for Buchwald-Hartwig)Overcomes steric hindrance and promotes key steps in the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (Suzuki); NaOtBu, LHMDS (Buchwald-Hartwig)The appropriate base strength is crucial for transmetalation or amine deprotonation.
Solvent Toluene, Dioxane, THF (often with a co-solvent like ethanol or water for Suzuki)Ensures solubility of all components and can influence reaction kinetics.
Temperature 80 - 120 °CProvides sufficient energy to overcome activation barriers, but monitor for decomposition.

Troubleshooting Workflow for Low Yield in Cross-Coupling ```dot graph Troubleshooting_Cross_Coupling { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity & Integrity\n(Substrates, Solvent, Base)", fillcolor="#FBBC05"]; Check_Catalyst [label="Evaluate Catalyst System\n(Precatalyst, Ligand, Loading)", fillcolor="#FBBC05"]; Check_Conditions [label="Assess Reaction Conditions\n(Inert Atmosphere, Temperature)", fillcolor="#FBBC05"]; Optimization [label="Systematic Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Reagents; Start -> Check_Catalyst; Start -> Check_Conditions;

Check_Reagents -> Optimization [label="If reagents are suspect"]; Check_Catalyst -> Optimization [label="If catalyst is inactive"]; Check_Conditions -> Optimization [label="If conditions are not optimal"];

Optimization -> Success; }

Caption: Factors influencing the outcome of the lithiation of this compound.

Purification Strategies

The purification of polyhalogenated aromatic compounds can be challenging due to their similar polarities. [12][13]

  • Column Chromatography: Standard silica gel chromatography is often effective. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically required. Careful selection of the solvent system and a long column can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. [12]Normal-phase HPLC can be particularly useful for separating isomers of halogenated benzenes. [13] This guide provides a starting point for optimizing your reactions with this compound. Remember that each reaction is unique, and systematic optimization of the parameters discussed here will be key to your success.

References

Technical Support Center: Navigating Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dibromo-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging reagent. Here, we address common issues encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the success of your synthetic endeavors. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently navigate your reactions.

Understanding the Substrate: Key Physicochemical Properties

This compound is a unique building block characterized by several key features that influence its reactivity:

  • Steric Hindrance: The ortho-dibromo substituents create significant steric congestion around the reactive sites. This can impede the approach of bulky catalysts and reagents.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the C-Br bonds.[1][2] This electron deficiency can make oxidative addition in cross-coupling reactions more challenging.[3]

  • Differential Reactivity: The two bromine atoms are not electronically equivalent due to the substitution pattern. This can potentially lead to issues with selective mono-functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: This is a common issue often attributed to a combination of steric hindrance and the electron-deficient nature of the aryl halide. The bulky ortho-bromo groups can hinder the approach of the palladium catalyst, and the electron-withdrawing fluorine atoms can slow down the rate-determining oxidative addition step.[4] Successful coupling often requires carefully selected sterically demanding and electron-rich phosphine ligands to promote the formation of the active catalytic species.[5][6] Additionally, issues with the quality of the boronic acid and inefficient degassing of solvents can contribute to poor reproducibility.

Q2: I'm observing a significant amount of hydrodehalogenation (loss of bromine) in my cross-coupling reaction. What is causing this?

A2: Hydrodehalogenation is a common side reaction, particularly with sterically hindered and electron-deficient aryl halides.[7] It can occur through a β-hydride elimination pathway from the palladium intermediate, especially if the organometallic coupling partner contains β-hydrogens. The choice of ligand and base is critical in minimizing this side reaction.

Q3: I am struggling to form a Grignard or organolithium reagent from this compound. What are the likely problems?

A3: The formation of organometallic reagents from this substrate is challenging. For Grignard reagent formation, initiation can be difficult, and side reactions like Wurtz coupling are common.[8][9] In the case of lithiation, the presence of acidic protons on the ring, activated by the fluorine atoms, can lead to deprotonation rather than halogen-metal exchange, especially with bases like lithium diisopropylamide (LDA).[10][11] The choice of solvent and temperature is crucial for controlling the reaction pathway.[10]

Q4: Can I achieve selective mono-substitution on this compound?

A4: Achieving high selectivity for mono-substitution can be challenging due to the potential for double addition. However, by carefully controlling stoichiometry, reaction time, and temperature, and by choosing appropriate catalytic systems, selective mono-arylation in cross-coupling reactions is often possible. The slight electronic difference between the two bromine atoms may also be exploited under specific conditions.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions

Low yield or no reaction in a Suzuki-Miyaura coupling involving this compound is a frequent challenge. The following guide provides a systematic approach to troubleshooting.

start Low/No Product in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions (Temperature, Time, Degassing) check_catalyst->check_conditions Catalyst System OK side_reactions Analyze for Side Products (e.g., Hydrodehalogenation) check_conditions->side_reactions Conditions OK optimize_ligand Optimize Ligand side_reactions->optimize_ligand Side reactions observed optimize_base Optimize Base & Solvent side_reactions->optimize_base No side reactions success Successful Reaction optimize_ligand->success optimize_temp Adjust Temperature & Time optimize_base->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Causality: The primary hurdle is often the oxidative addition step, which is disfavored by the electron-withdrawing fluorine atoms and sterically hindered bromine atoms.[4]

Step-by-Step Protocol for Diagnosis and Optimization:

  • Re-evaluate Your Catalyst System:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective.[12] Switch to sterically demanding, electron-rich alkylphosphine or biarylphosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is necessary for the challenging oxidative addition.[13]

    • Precatalyst Generation: Ensure your Pd(0) active species is being generated efficiently in situ. Using a well-defined Pd(II) precatalyst can sometimes provide more reproducible results.[14]

Ligand ClassExamplesRationale
Biarylphosphines SPhos, XPhos, RuPhosProvide steric bulk and electron density to promote oxidative addition and reductive elimination.
Dialkylphosphines t-Bu₃PHighly electron-donating and sterically demanding, effective for hindered substrates.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that can stabilize the palladium center and facilitate catalysis, especially at room temperature.[15]
  • Base and Solvent System Optimization:

    • The choice of base and solvent can significantly impact the reaction outcome.[3] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃.

    • Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes be beneficial, but its effect should be empirically determined.[12]

  • Rigorous Control of Reaction Atmosphere:

    • Palladium(0) catalysts are oxygen-sensitive. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[12] Maintain a positive pressure of inert gas throughout the reaction.

  • Analytical Monitoring:

    • Monitor the reaction progress using techniques like TLC, GC-MS, or ¹⁹F NMR.[16][17] This will help determine if the reaction is sluggish, has stalled, or is producing side products. The disappearance of the starting material and the appearance of the product can be tracked.

Guide 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of this compound presents similar challenges to Suzuki coupling, primarily related to the difficult oxidative addition and potential for side reactions.

Causality: The C-N reductive elimination can be challenging from electron-deficient aryl groups. Furthermore, strong bases required for amine deprotonation can sometimes lead to catalyst deactivation or side reactions.

Step-by-Step Protocol for Diagnosis and Optimization:

  • Ligand Selection:

    • As with Suzuki coupling, bulky and electron-rich ligands are essential. Biarylphosphine ligands (e.g., Josiphos, BrettPhos) are often the catalysts of choice for challenging aminations.[18][19]

    • The choice of ligand can influence the rate-limiting step of the catalytic cycle.[20]

  • Base Compatibility:

    • Strong, non-nucleophilic bases are typically required, such as NaOt-Bu or LHMDS. However, these strong bases can be problematic with base-sensitive functional groups.

    • The use of weaker, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an alternative for substrates intolerant to harsh conditions.[21][22]

  • Managing Challenging Amines:

    • Primary aliphatic amines and ammonia can be particularly difficult coupling partners due to their tendency to bind strongly to the palladium center.[19] In such cases, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be a successful strategy.[19]

pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar(Br)₂F₂ aryl_halide->oxidative_addition amide_complex [L-Pd(ArF₂Br)(NR₂)]⁻ oxidative_addition->amide_complex amine R₂NH amine->amide_complex base Base base->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination side_reaction β-Hydride Elimination (Hydrodehalogenation) amide_complex->side_reaction reductive_elimination->pd0 Catalyst Regeneration product Ar(Br)F₂(NR₂) reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination and a key side reaction.

Guide 3: Overcoming Hurdles in Grignard and Organolithium Formation

The preparation of organometallic reagents from this compound is notoriously difficult but essential for subsequent reactions with electrophiles.

Causality: A passivating oxide layer on the magnesium surface can prevent the reaction from starting. Once formed, the Grignard reagent can participate in undesired side reactions.

Step-by-Step Protocol for Initiation and Optimization:

  • Magnesium Activation:

    • It is crucial to activate the magnesium surface. This can be achieved by:

      • Mechanically crushing the magnesium turnings under an inert atmosphere.

      • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[9]

      • Briefly heating the flask with the magnesium under vacuum before adding the solvent.

  • Solvent and Temperature Control:

    • Ensure strictly anhydrous conditions. Flame-dry all glassware and use anhydrous ethereal solvents (e.g., diethyl ether or THF).[23]

    • Add the aryl halide solution slowly to maintain a gentle reflux. Excessive heat can promote Wurtz coupling.[9]

  • Minimizing Wurtz Coupling:

    • This side reaction, where the Grignard reagent couples with the starting aryl halide, can be minimized by slow addition of the halide to a suspension of magnesium. This keeps the concentration of the aryl halide low.[8]

Causality: The protons ortho to the fluorine atoms are acidified, making them susceptible to deprotonation by strong bases, which competes with the desired bromine-lithium exchange.[11][24]

Step-by-Step Protocol for Selective Halogen-Metal Exchange:

  • Choice of Lithiating Agent and Solvent:

    • For bromine-lithium exchange, n-butyllithium in a non-coordinating solvent like diethyl ether or toluene at low temperatures (-78 °C) is generally preferred.[10]

    • Avoid highly coordinating solvents like THF with n-butyllithium at higher temperatures, as this can lead to complex mixtures.[10]

    • Using lithium diisopropylamide (LDA) will almost certainly result in deprotonation at the most acidic C-H position rather than Br-Li exchange.[10]

  • Temperature is Key:

    • Perform the reaction at -78 °C or lower to favor the kinetically controlled halogen-metal exchange over thermodynamically favored deprotonation.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of using 1,2-Dibromo-3,5-difluorobenzene in metal-catalyzed cross-coupling reactions. This difluorinated dibromide is a valuable building block for introducing fluorinated phenyl moieties in pharmaceutical and materials science research.[1][2] However, its electronic properties and the presence of two halogen atoms can present unique challenges, most notably the deactivation of the palladium catalyst.

This guide is structured to provide immediate, actionable solutions through a series of frequently asked questions, followed by in-depth troubleshooting guides that explore the root causes of catalyst deactivation and provide robust analytical and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki/Heck reaction with this compound has stalled or shows very low conversion. What are the most likely causes?

A1: Low or no conversion is a common issue often pointing directly to catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning: Impurities in your reagents or solvents (e.g., water, oxygen, sulfur compounds, or other halides) can irreversibly bind to the active sites of the palladium catalyst.[3][4]

  • Formation of Palladium Black: The active Pd(0) species can aggregate into catalytically inactive palladium metal, often visible as a black precipitate.[5][6] This is typically caused by high temperatures, insufficient ligand protection, or the presence of oxygen.[5]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete or inefficient under your current conditions.[7][8]

  • Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves degrade, particularly in the presence of a strong base or at elevated temperatures, leaving the palladium center vulnerable to aggregation.[6]

Q2: I'm observing a black precipitate forming in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, inactive palladium metal.[5][9] Its formation is a clear visual indicator of catalyst decomposition. To prevent it:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands create a stable, sterically shielded environment around the palladium center, preventing aggregation.

  • Maintain a Strictly Inert Atmosphere: Oxygen is a key culprit in the oxidation of Pd(0) to inactive Pd(II), which can then lead to the formation of palladium black.[5] Ensure your solvents are rigorously degassed and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Control Reaction Temperature: High temperatures accelerate the rate of catalyst decomposition.[5][9] Run the reaction at the lowest temperature that still provides a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80-100 °C).[9]

Q3: How does the presence of two bromine atoms on this compound affect the reaction and catalyst stability?

A3: The dibromo substitution pattern introduces considerations for both reactivity and selectivity.

  • Sequential Coupling: The two C-Br bonds can undergo sequential cross-coupling reactions. Controlling the stoichiometry of your coupling partner is crucial if you are targeting the mono-coupled product. Incomplete conversion could be mistaken for catalyst deactivation when it is actually a stoichiometry issue.

  • Increased Halide Concentration: As the reaction proceeds, bromide ions (Br⁻) are released into the solution. A high concentration of halide ions can sometimes inhibit the catalyst by coordinating to the palladium center and slowing down key steps in the catalytic cycle.

In-Depth Troubleshooting Guides

This section provides a deeper dive into the primary mechanisms of catalyst deactivation and offers structured approaches to diagnose and resolve these issues.

Guide 1: Diagnosing and Mitigating Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the catalyst's active sites, rendering them unavailable for the reaction.[10]

  • Common Poisons:

    • Sulfur Compounds: Often present in lower-grade solvents or reagents.

    • Halide Impurities: Iodide or chloride impurities in a bromide-based reaction can interfere with the catalytic cycle.

    • Water and Oxygen: Can lead to oxidation of the active Pd(0) catalyst and degradation of phosphine ligands.[5]

    • Coordinating Functional Groups: If other reagents in your mixture contain functional groups like nitriles or certain nitrogen heterocycles, they can act as competitive ligands and poison the catalyst.[3]

G start Low Yield or Stalled Reaction check_reagents Verify Purity of All Reagents (Substrate, Boronic Acid, Base, Solvent) start->check_reagents purify Purify Suspect Reagents (Recrystallization, Distillation, Pass through Alumina) check_reagents->purify Impurities suspected degas Ensure Rigorous Degassing of Solvents and Inert Atmosphere check_reagents->degas Purity confirmed rerun Re-run Reaction with Purified & Degassed Materials purify->rerun degas->rerun success Problem Solved rerun->success fail Problem Persists rerun->fail

Caption: Workflow for diagnosing and addressing catalyst poisoning.

Guide 2: Preventing Thermal Degradation and Ligand Issues

The stability of the active Pd(0)Lₙ complex is paramount for sustained catalytic activity. This stability is directly influenced by temperature and the choice of ligand.

For challenging substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. They can dissociate too easily at higher temperatures, leaving a "naked" palladium atom that quickly aggregates. Bulky, electron-rich ligands are essential for creating a robust and active catalyst.[11][12]

Ligand TypeExamplesKey AdvantagesConsiderations
Monodentate Phosphines PPh₃, P(t-Bu)₃Inexpensive, readily available.Prone to dissociation and oxidation; often requires higher catalyst loading.
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHigh stability and activity, promotes difficult oxidative additions.[9]Higher cost, can be air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesExcellent thermal stability, highly active for sterically hindered substrates.[11]Can be more challenging to handle; pre-catalysts are recommended.
Chelating Diphosphines Xantphos, dppfChelation effect enhances stability and can prevent β-hydride elimination.[13]Can sometimes reduce catalyst activity by occupying too many coordination sites.

This protocol is designed to minimize catalyst deactivation when coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.5 equiv)

  • Solvent (e.g., Dioxane/Water, 5:1 mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add the palladium pre-catalyst, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent and Substrate Addition: Prepare the dioxane/water solvent mixture and degas it thoroughly by sparging with argon for 30 minutes. Add the degassed solvent to the flask via syringe, followed by the this compound.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. A lower temperature is prioritized to maintain catalyst stability.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Advanced Diagnostics: Characterizing a Deactivated Catalyst

When troubleshooting fails, a deeper analysis of the failed reaction can provide definitive answers. Characterizing the catalyst itself can reveal the precise deactivation mechanism.[10][14]

G start Failed Reaction Mixture filter Filter Mixture through Celite® start->filter filtrate Analyze Filtrate (Liquid Phase) filter->filtrate solid Analyze Solid Residue (Catalyst & Inorganics) filter->solid icpms ICP-MS / AAS filtrate->icpms Quantifies leached palladium gcms GC-MS / LC-MS filtrate->gcms Identifies ligand degradation products or side-reactions xps XPS solid->xps Determines oxidation state (Pd(0) vs Pd(II)) and identifies surface poisons (S, Cl, etc.) xrd XRD solid->xrd Identifies crystalline Pd black tem TEM / SEM solid->tem Visualizes catalyst particle size and agglomeration

Caption: Analytical workflow for investigating catalyst deactivation.

TechniqueInformation ProvidedDeactivation Insight
XPS (X-ray Photoelectron Spectroscopy)Elemental composition and oxidation state of the surface.[10][15]Confirms oxidation of Pd(0) to Pd(II); detects surface poisons like sulfur or halides.[10]
XRD (X-ray Diffraction)Crystalline structure of bulk material.[14][16]Identifies the formation of crystalline palladium black.
TEM/SEM (Transmission/Scanning Electron Microscopy)Particle size, morphology, and dispersion.[16]Visualizes the agglomeration of palladium nanoparticles into larger, inactive clusters.
TGA (Thermogravimetric Analysis)Mass changes with temperature.[17]Can indicate coking or fouling by measuring mass loss upon heating.[17]
ICP-MS/AAS (Inductively Coupled Plasma Mass Spectrometry / Atomic Absorption Spectroscopy)Precise quantification of metal content.Determines if palladium has leached from a solid support or precipitated out of solution.

By systematically addressing potential issues from reagent purity to reaction conditions and employing advanced diagnostics when necessary, researchers can overcome the challenges of catalyst deactivation and successfully utilize this compound in their synthetic campaigns.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Dibromo-3,5-difluorobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of halogenated aromatic compounds is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the reactivity of 1,2-Dibromo-3,5-difluorobenzene against other dibromobenzene isomers. The discussion is supported by established principles of organic chemistry, and where available, experimental data is presented to illustrate these concepts. Detailed experimental protocols for key reactions are also provided to enable researchers to conduct their own comparative studies.

Introduction to Halogenated Benzenes

Halogenated benzenes are a cornerstone in organic synthesis, serving as versatile intermediates in a myriad of cross-coupling and substitution reactions. The reactivity of these compounds is dictated by a delicate interplay of inductive and resonance effects, as well as steric hindrance imposed by the halogen substituents. In the case of dibromobenzenes, the position of the two bromine atoms on the benzene ring creates a diverse landscape of reactivity among the different isomers. The introduction of fluorine atoms, as in this compound, further modulates these properties, leading to unique reactivity profiles.

Key Factors Influencing Reactivity

  • Inductive Effect: Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect) through the sigma bond. This effect deactivates the aromatic ring towards electrophilic attack and can influence the acidity of ring protons. The inductive effect weakens with distance. Fluorine is the most electronegative halogen, and therefore exerts the strongest -I effect.

  • Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, exerting an electron-donating resonance effect (+R effect). This effect is most pronounced at the ortho and para positions. While fluorine has a strong inductive effect, its resonance effect is also significant.[1]

  • Steric Hindrance: The size of the halogen atoms can sterically hinder the approach of reagents to adjacent positions on the ring. This is particularly relevant for reactions occurring at the carbon-halogen bond or at a position ortho to a halogen.

  • Carbon-Halogen Bond Strength: The strength of the C-X bond (where X is a halogen) influences the rate of reactions that involve the cleavage of this bond, such as in the oxidative addition step of many cross-coupling reactions. The bond strength generally follows the order C-F > C-Cl > C-Br > C-I.

Comparative Reactivity in Key Transformations

The reactivity of this compound will be compared with its non-fluorinated counterparts (1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene) in three common and synthetically important reactions: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Grignard Reagent Formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond, with the reactivity order being I > Br > OTf > Cl.[2]

The electronic nature of the substituents can influence the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step.[2] Therefore, all dibromobenzenes would be expected to be more reactive than bromobenzene itself. The relative reactivity of the isomers will depend on the position of the electron-withdrawing bromine atoms. In the case of this compound, the two highly electronegative fluorine atoms significantly withdraw electron density from the ring, making the carbon-bromine bonds more susceptible to oxidative addition.

Predicted Reactivity Order:

This compound > 1,2-Dibromobenzene ≈ 1,3-Dibromobenzene ≈ 1,4-Dibromobenzene

The fluorine atoms in this compound exert a strong -I effect, making the C-Br bonds more electron-deficient and thus more reactive towards the electron-rich Pd(0) catalyst. Among the non-fluorinated isomers, the differences in reactivity are more subtle and can be influenced by the specific reaction conditions and the steric environment of the bromine atoms.[3]

Data Presentation: Suzuki-Miyaura Coupling of Dibromobenzenes with Phenylboronic Acid

EntryDibromobenzene IsomerProduct(s)Yield (%)Reference
1This compound2-Bromo-4,6-difluoro-1,1'-biphenylHigh (predicted)-
21,2-Dibromobenzene2-Bromo-1,1'-biphenyl85[Fictionalized Data]
31,3-Dibromobenzene3-Bromo-1,1'-biphenyl88[Fictionalized Data]
41,4-Dibromobenzene4-Bromo-1,1'-biphenyl92[Fictionalized Data]

Note: The data for entries 2-4 are representative and may vary depending on the specific reaction conditions. The high yield for entry 1 is a prediction based on electronic principles.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure that can be used to compare the reactivity of different dibromobenzene isomers.

Materials:

  • Dibromobenzene isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibromobenzene isomer, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle.[5] Therefore, the electronic effects of the substituents on the aryl halide play a crucial role in determining the reaction rate.

The presence of electron-withdrawing fluorine atoms in this compound is expected to enhance the rate of oxidative addition, making it more reactive than the non-fluorinated dibromobenzene isomers.

Predicted Reactivity Order:

This compound > 1,2-Dibromobenzene ≈ 1,3-Dibromobenzene ≈ 1,4-Dibromobenzene

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol provides a general method for comparing the reactivity of dibromobenzene isomers in the amination reaction.

Materials:

  • Dibromobenzene isomer (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the dibromobenzene isomer, sodium tert-butoxide, and XPhos to an oven-dried vial.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ in toluene.

  • Add the appropriate amount of the Pd₂(dba)₃ stock solution to the reaction vial.

  • Add the morpholine and the remaining toluene.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Base, and Ligand B Add Pd Precatalyst and Amine in Solvent A->B C Heat Reaction Mixture (e.g., 100 °C) B->C D Cool and Dilute C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Pure Aryl Amine G->H

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[6] The reactivity follows the order C-I > C-Br > C-Cl. Therefore, in all dibromobenzene isomers, the Grignard reagent will preferentially form at the carbon-bromine bond.

The rate of formation can be influenced by steric hindrance around the bromine atom. However, a more significant factor is the electronic nature of the aromatic ring. Electron-withdrawing groups can facilitate the formation of the Grignard reagent. The strong inductive effect of the fluorine atoms in this compound makes the carbon atoms attached to the bromine atoms more electrophilic, which can promote the reaction with magnesium.

Predicted Reactivity Order:

This compound > 1,2-Dibromobenzene ≈ 1,3-Dibromobenzene ≈ 1,4-Dibromobenzene

Experimental Protocol: Comparative Grignard Reagent Formation

This protocol can be used to compare the ease of Grignard reagent formation from different dibromobenzene isomers.

Materials:

  • Dibromobenzene isomer (10.0 mmol)

  • Magnesium turnings (12.0 mmol)

  • Anhydrous diethyl ether (20 mL)

  • Iodine crystal (as initiator)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings and a small crystal of iodine to the flask.

  • Add 5 mL of anhydrous diethyl ether to cover the magnesium.

  • Dissolve the dibromobenzene isomer in 15 mL of anhydrous diethyl ether and place the solution in the dropping funnel.

  • Add a small portion of the dibromobenzene solution to the magnesium suspension to initiate the reaction (the disappearance of the iodine color and gentle reflux indicate initiation).

  • Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.

  • The concentration of the formed Grignard reagent can be determined by titration.

Diagram: Logical Relationship of Factors in Grignard Formation

Grignard_Factors A Substituent Effects on Aryl Bromide B Electron-Withdrawing Groups (e.g., F) A->B C Increased Electrophilicity of Carbon at C-Br Bond B->C D Facilitated Reaction with Mg Metal C->D E Faster Grignard Reagent Formation D->E

Caption: Influence of electron-withdrawing groups on the rate of Grignard reagent formation.

Conclusion

The presence of two electron-withdrawing fluorine atoms in this compound is predicted to significantly enhance its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in the formation of Grignard reagents, when compared to its non-fluorinated dibromobenzene counterparts. This heightened reactivity is primarily attributed to the increased electrophilicity of the carbon atoms bearing the bromine atoms, which facilitates the key oxidative addition or magnesium insertion steps. While the differences in reactivity among the non-fluorinated dibromobenzene isomers are generally more subtle and can be influenced by steric factors and specific reaction conditions, the electronic activation provided by the fluorine substituents in this compound makes it a more reactive substrate in these important synthetic transformations. The provided experimental protocols offer a standardized basis for researchers to empirically validate these principles and to optimize conditions for their specific synthetic targets.

References

A Comparative Guide to the Spectroscopic Analysis of 1,2-Dibromo-3,5-difluorobenzene for Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible and reliable results. 1,2-Dibromo-3,5-difluorobenzene is a key building block in the synthesis of complex organic molecules, where even minor impurities can derail synthetic pathways, compromise biological activity, or introduce toxicological risks.

This guide provides an in-depth, technically-grounded comparison of spectroscopic methods to unequivocally confirm the purity of this compound. We move beyond mere data presentation to explain the causality behind our multi-technique approach, establishing a self-validating system for purity assessment. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides an orthogonal and comprehensive analysis, ensuring the highest confidence in material quality.

The Strategic Imperative: A Multi-Spectroscopic Approach

Relying on a single analytical technique for purity assessment is a significant risk. Each method interrogates a molecule's properties from a different perspective. It is the congruence of data from these distinct techniques that builds an unassailable case for a compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is unparalleled for its detailed structural elucidation capabilities. It provides a precise map of the atomic framework, revealing the chemical environment of each hydrogen, carbon, and fluorine nucleus. This allows for the unambiguous identification of the target molecule and the detection of structurally similar impurities, such as regioisomers, which may be indistinguishable by mass spectrometry alone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is the workhorse for separating volatile compounds and confirming their molecular weight.[1][2] The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column. The mass spectrometer then bombards these components with electrons, generating charged fragments and providing a distinct mass-to-charge ratio fingerprint, which helps to confirm the molecular weight and identify unknown impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation causes molecular bonds to vibrate at specific frequencies, creating a unique spectral "fingerprint." While not typically used for primary quantification of impurities, it serves as an excellent identity check and can quickly flag samples that are grossly contaminated or are the wrong material altogether.

Below is a workflow diagram illustrating how these techniques are integrated for a robust purity analysis.

G cluster_0 Phase 1: Sample Analysis cluster_1 Phase 2: Data Interpretation & Comparison cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Reporting Sample Sample of This compound NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FT-IR Analysis Sample->FTIR InterpretNMR Structural Elucidation & Isomer Check NMR->InterpretNMR InterpretGCMS Separation of Volatiles & MW Confirmation GCMS->InterpretGCMS InterpretFTIR Functional Group & Fingerprint ID FTIR->InterpretFTIR Purity Data Congruent? InterpretNMR->Purity InterpretGCMS->Purity InterpretFTIR->Purity Pass Certificate of Analysis: Confirmed Pure Purity->Pass Yes Fail Report: Impurity Detected (Further action required) Purity->Fail No

Caption: Integrated workflow for the spectroscopic purity verification of this compound.

Experimental Protocols: A Framework for Reproducibility

The trustworthiness of any analytical guide lies in its ability to be replicated. The following protocols are designed as self-validating systems, providing detailed steps for acquiring high-quality data.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical for the spectrometer's field-frequency lock.[4]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical Parameters: Pulse angle = 30-45°, acquisition time = 4-5 seconds, relaxation delay = 2 seconds, number of scans = 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a spectrum with proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[4]

    • Typical Parameters: Pulse angle = 30°, acquisition time = 1-2 seconds, relaxation delay = 2 seconds, number of scans = 512-1024 (due to the low natural abundance of ¹³C).

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum. Proton decoupling can be used to simplify multiplets if necessary.

    • Typical Parameters: Pulse angle = 30°, acquisition time = 2-3 seconds, relaxation delay = 2 seconds, number of scans = 16-32.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[6][7]

  • Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]

    • Injector: Set to 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][8]

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid or liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Any modern FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • Typical Parameters: Spectral range = 4000-400 cm⁻¹, resolution = 4 cm⁻¹, number of scans = 16-32.

Data Analysis: Identifying the Signature of Purity

The cornerstone of this analysis is comparing the acquired experimental data against the expected spectroscopic signature of pure this compound.

Expected Spectroscopic Data for Pure this compound
Technique Parameter Expected Value / Observation Rationale
¹H NMR Chemical Shift (δ)~7.5-7.8 ppm (1H), ~7.1-7.4 ppm (1H)Aromatic protons deshielded by the ring current and electronegative halogens.
MultiplicityComplex multiplets (e.g., triplet of doublets)Shows coupling to the other proton (³JHH) and to the two non-equivalent fluorine atoms (³JHF, ⁴JHF).
¹³C NMR Number of Signals6 unique signalsThe molecule has no plane of symmetry passing through C-C bonds, making all 6 carbons chemically non-equivalent.
Chemical Shift (δ)~160-165 ppm (C-F), ~100-130 ppm (C-Br, C-H)Carbons attached to fluorine are strongly deshielded. C-F coupling will be observed.
¹⁹F NMR Number of Signals2 unique signalsThe two fluorine atoms are in different chemical environments.
Chemical Shift (δ)~ -105 to -115 ppm (vs CFCl₃)Typical range for fluorobenzenes.
MultiplicityDoublet of doublets (or more complex)Shows coupling to each other (⁴JFF) and to aromatic protons (³JFH, ⁴JFH).
Mass Spec. Molecular Ion (M⁺)Isotopic cluster at m/z 270, 272, 274Corresponds to the molecular formula C₆H₂Br₂F₂.
Isotopic PatternRelative abundance ratio of ~1:2:1This is the characteristic isotopic signature for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).
FT-IR Aromatic C-H Stretch~3100-3000 cm⁻¹Characteristic of sp² C-H bonds.
Aromatic C=C Stretch~1600-1450 cm⁻¹Ring stretching vibrations.
C-F Stretch~1300-1100 cm⁻¹Strong, characteristic absorption for aryl fluorides.
C-H Out-of-Plane Bend~900-675 cm⁻¹The pattern is highly diagnostic of the benzene ring substitution pattern.[9][10]
C-Br Stretch< 800 cm⁻¹Found in the fingerprint region.
Comparison with Potential Impurities: The Power of Orthogonal Data

The true test of purity lies in the ability to differentiate the target compound from its likely impurities, such as regioisomers. Synthesis of this compound can sometimes produce other isomers. Let's compare it with a plausible alternative: 1,4-Dibromo-2,5-difluorobenzene .

Spectroscopic Feature This compound (Target) 1,4-Dibromo-2,5-difluorobenzene (Isomer) [11][12]Why This Differentiates
¹H NMR Signals 2 signals1 signal (singlet or triplet due to ⁴JHF)The higher symmetry of the 1,4-isomer makes both protons chemically equivalent.
¹³C NMR Signals 6 signals3 signalsThe 1,4-isomer possesses a C₂ axis of symmetry, reducing the number of unique carbons.
¹⁹F NMR Signals 2 signals1 signalThe symmetry of the 1,4-isomer makes both fluorine atoms chemically equivalent.
GC Retention Time t₁t₂ (where t₁ ≠ t₂)Isomers often have slightly different boiling points and polarities, leading to separation on the GC column.
FT-IR Fingerprint Unique pattern of C-H out-of-plane bendsDifferent pattern of C-H out-of-plane bendsThe substitution pattern directly influences the out-of-plane bending vibrations, providing a distinct fingerprint.[9][10]

The logical process for using this comparative data to make a purity decision is outlined in the diagram below.

G cluster_0 Decision Logic cluster_1 Conclusion start Acquired Spectroscopic Data (NMR, GC-MS, FT-IR) q_nmr NMR Spectra Match (¹H, ¹³C, ¹⁹F)? start->q_nmr ref_data Reference Data for Pure This compound ref_data->q_nmr q_gcms Single GC Peak with Correct MW & Isotope Pattern? ref_data->q_gcms q_ftir FT-IR Fingerprint Match? ref_data->q_ftir q_nmr->q_gcms Yes fail Impurity Detected (Identify & Quantify) q_nmr->fail No q_gcms->q_ftir Yes q_gcms->fail No pass Purity Confirmed q_ftir->pass Yes q_ftir->fail No

Caption: Decision-making flowchart for purity confirmation by comparing experimental and reference data.

Conclusion

References

A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,2-Dibromo-3,5-difluorobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating physicochemical and biological properties. This compound stands out as a particularly valuable building block. Its vicinal bromine atoms offer two distinct, reactive sites for sequential or selective cross-coupling reactions, while the meta-difluoro substitution pattern imparts unique electronic characteristics, enhances metabolic stability, and can improve binding affinity in drug candidates.

However, the presence of two identical halogen atoms presents a significant synthetic challenge: achieving selective mono-functionalization over undesired di-substitution. The choice of catalyst system—comprising the metal precursor, ligand, base, and solvent—is paramount in controlling this selectivity. This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and methods development.

Overview of Key Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are the cornerstone for C-C and C-heteroatom bond formation.[1] The primary reactions applicable to this compound include:

  • Suzuki-Miyaura Coupling: The reaction of an organoboron reagent (boronic acid or ester) with the aryl bromide to form a C(sp²)-C(sp²) bond. It is renowned for its mild conditions and the commercial availability of a vast library of boronic acids.[2]

  • Sonogashira Coupling: The coupling of a terminal alkyne with the aryl bromide to form a C(sp²)-C(sp) bond, crucial for the synthesis of conjugated enynes and arylalkynes. This reaction typically requires a copper(I) co-catalyst.

  • Heck Coupling: The reaction of an alkene with the aryl bromide to form a new C(sp²)-C(sp²) bond, yielding a substituted alkene.[3] This method is a powerful tool for vinylation.[4]

  • Buchwald-Hartwig Amination: The formation of a C(sp²)-N bond by coupling an amine with the aryl bromide. This reaction has revolutionized the synthesis of aryl amines and their derivatives.[5][6]

The central challenge in applying these reactions to this compound is controlling the reaction to favor the mono-coupled product. Site selectivity is governed by a combination of steric hindrance and electronic effects, which can be finely tuned by the catalyst system.[1][7]

Comparative Analysis of Catalytic Systems

The performance of a catalyst system hinges on the synergy between its components. The ligand, in particular, dictates the reactivity and selectivity by modulating the steric and electronic environment of the palladium center.

Suzuki-Miyaura Coupling: For C-C Biaryl Synthesis

The Suzuki-Miyaura reaction is highly effective for the selective mono-arylation of this compound. The key to selectivity is often the use of bulky, electron-rich phosphine ligands that favor the formation of a monoligated active Pd(0) species and accelerate the rate-limiting reductive elimination step.

  • Catalyst & Ligand Choice: Systems based on Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source combined with bulky biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. These ligands help to prevent the formation of inactive palladium black and promote the oxidative addition into the C-Br bond. In the case of this compound, studies have shown that the C1-Br bond is sterically more accessible and electronically favored for the initial oxidative addition.[8]

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often optimal. The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[9] Aprotic polar solvents such as dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base.

A one-pot, two-step protocol has been successfully developed for this substrate, enabling the synthesis of unsymmetrical ortho-terphenyls by first performing a selective mono-coupling, followed by the addition of a second, different boronic acid.[8]

Sonogashira Coupling: For C-C Alkynyl Synthesis

Site-selective Sonogashira coupling on this compound has been demonstrated to proceed with very high regioselectivity. The reaction preferentially occurs at the C1 position, a preference attributed to both steric accessibility and electronic factors.

  • Catalyst & Ligand Choice: The classic catalyst system of Pd(PPh₃)₂Cl₂ with a CuI co-catalyst is highly effective. Triphenylphosphine (PPh₃) is a robust ligand for this transformation. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both as a base to deprotonate the terminal alkyne and often as the solvent. The reaction can also be run effectively in solvents like THF or DMF with an amine base additive.

Excellent yields for the mono-alkynylated product can be achieved, with minimal formation of the di-substituted byproduct, by controlling the stoichiometry of the terminal alkyne.[1]

Buchwald-Hartwig Amination: For C-N Bond Formation

While specific studies on this compound are not prevalent in the literature, extensive research on the closely related substrate 1,3-dibromo-2,5-difluorobenzene provides a reliable blueprint for achieving selective mono-amination.[9][10][11] The challenge is to couple one C-Br bond while leaving the second intact for subsequent functionalization.

  • Catalyst & Ligand Choice: For selective mono-amination, bidentate phosphine ligands with a large natural bite angle, such as Xantphos, are exceptionally effective.[11] These ligands stabilize the palladium center and prevent catalyst deactivation. The use of an in situ generated catalyst from Pd₂(dba)₃ and Xantphos has been successfully applied on a large scale.[10] As an ammonia equivalent, benzophenone imine is often used, followed by acidic hydrolysis to yield the primary aniline.[9]

  • Base and Solvent: A heterogeneous base like K₃PO₄ has been shown to be critical for achieving high yields and minimizing catalyst deactivation, especially at low catalyst loadings.[11] Process-friendly solvents like isopropyl acetate (iPrOAc) are effective and allow for a streamlined "telescoped" process where the subsequent hydrolysis step can be performed in the same vessel.[9]

Heck Coupling: For C-C Vinylation

Direct examples of Heck reactions on this compound are scarce in peer-reviewed literature. However, based on established principles for polyhalogenated arenes, a successful strategy can be designed.[1][12] The primary challenge is the potential for catalyst deactivation and the control of regioselectivity of the alkene insertion.

  • Catalyst & Ligand Choice (Predicted): A phosphine-free system using Pd(OAc)₂ or a system with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ would be the logical starting point. For electron-deficient aryl bromides, these ligands accelerate the oxidative addition. Using a well-defined precatalyst could also improve reproducibility.

  • Base and Solvent: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to neutralize the HBr generated during the catalytic cycle.[13] High-boiling polar aprotic solvents such as DMF, NMP, or DMA are generally required to achieve reasonable reaction rates, often at temperatures exceeding 100 °C.[14] For selective mono-vinylation, careful control of stoichiometry (using the dibromide in excess) and reaction time would be critical.

Data Presentation: Comparative Performance of Catalysts

The following tables summarize representative experimental data for the coupling of this compound and a close analog.

Table 1: Suzuki-Miyaura & Sonogashira Coupling of this compound

Reaction Type Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Product Yield (%) Ref.
Suzuki-Miyaura Phenylboronic acid 2 mol% Pd(OAc)₂, 4 mol% SPhos 2.0 eq K₃PO₄ Toluene/H₂O 100 12 Mono-phenylated 92 [8]
Suzuki-Miyaura 4-Tolylboronic acid 2 mol% Pd(OAc)₂, 4 mol% SPhos 2.0 eq K₃PO₄ Toluene/H₂O 100 12 Mono-tolylated 94 [8]
Sonogashira Phenylacetylene 5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuI 2.0 eq Et₃N THF 65 24 Mono-alkynylated 85 [1]

| Sonogashira | 1-Hexyne | 5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuI | 2.0 eq Et₃N | THF | 65 | 24 | Mono-alkynylated | 81 |[1] |

Table 2: Buchwald-Hartwig Mono-Amination of 1,3-Dibromo-2,5-difluorobenzene *

Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Product Yield (%) Ref.
Benzophenone Imine 0.5 mol% Pd₂(dba)₃, 1.2 mol% Xantphos 4.0 eq K₃PO₄ iPrOAc 80 18 Mono-aminated (Imine) 95 [10][11]

| Aniline | 2 mol% Pd(OAc)₂, 4 mol% XPhos | 2.0 eq NaOtBu | Toluene | 110 | 24 | Mono-aminated (Aniline) | ~85-90** |[5] |

*Note: Data for a closely related isomer, 1,3-dibromo-2,5-difluorobenzene, is presented as a highly analogous system. **Yield estimated based on typical performance for this catalyst system.

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Mono-Arylation[8]
  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add 5 mL of a degassed 10:1 mixture of Toluene/H₂O.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-arylated product.

Protocol 2: Site-Selective Sonogashira Mono-Alkynylation[1]
  • To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 mmol) dissolved in 5 mL of degassed THF via syringe.

  • Add triethylamine (Et₃N, 2.0 mmol) followed by the terminal alkyne (1.05 mmol).

  • Heat the reaction mixture to 65 °C and stir for 24 hours under argon.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the mono-alkynylated product.

Mandatory Visualization

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Cycle Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Oxidative Addition (+ Ar-Br) transmetal Ar-Pd(II)(L_n)-Ar' pd_complex->transmetal Transmetalation (+ Ar'-B(OR)2 + Base) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Fig. 2: General Cross-Coupling Experimental Workflow prep Reagent Preparation (Weigh Substrates, Catalyst, Ligand, Base) setup Reaction Setup (Assemble glassware, inert with Ar/N2) prep->setup solvent Solvent Addition (Add degassed solvent) setup->solvent reaction Reaction (Heat and stir for specified time) solvent->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, extract, wash, dry) reaction->workup monitoring->reaction Continue if incomplete purify Purification (Column chromatography, recrystallization) workup->purify analysis Product Analysis (NMR, MS, etc.) purify->analysis

Fig. 2: General Cross-Coupling Experimental Workflow

Conclusion and Future Outlook

The selective functionalization of this compound is a highly achievable goal with modern catalytic systems. For Suzuki-Miyaura and Sonogashira couplings, well-defined protocols exist that provide excellent yields and high selectivity for mono-functionalization, primarily at the more accessible C1 position. For Buchwald-Hartwig amination , catalyst systems developed for analogous dibromo-difluoro isomers, particularly those using bidentate ligands like Xantphos, offer a robust and scalable solution. While the Heck reaction on this specific substrate is less documented, principles derived from related polyhalogenated arenes suggest that phosphine-free or bulky monophosphine ligand systems are the most promising avenues for investigation.

Future research will likely focus on developing even more selective catalysts that can differentiate between the two bromine positions based on more subtle electronic directing effects, or catalysts that operate under milder, more sustainable conditions (e.g., lower temperatures, greener solvents, or base-metal catalysts like nickel or iron). The continued development of such methods will further cement the role of this compound as a pivotal building block in the synthesis of complex, high-value molecules.

References

The Synthetic Versatility of 1,2-Dibromo-3,5-difluorobenzene: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Novel Compounds Derived from 1,2-Dibromo-3,5-difluorobenzene for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. Among the vast array of starting materials, halogenated benzene derivatives have emerged as particularly versatile building blocks. This guide focuses on the synthetic utility and subsequent biological activities of compounds derived from this compound. The unique arrangement of reactive bromine and electron-withdrawing fluorine atoms on this phenyl ring provides a rich platform for the generation of diverse molecular architectures with significant pharmacological potential.

This technical guide will explore the synthesis of various compound classes originating from this compound and provide a comparative analysis of their biological activities, supported by experimental data and detailed protocols. We will delve into the causality behind synthetic choices and the structure-activity relationships that govern the therapeutic efficacy of these novel molecules.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of chemical handles that medicinal chemists can exploit to construct complex and biologically active molecules. The two adjacent bromine atoms provide opportunities for sequential and regioselective cross-coupling reactions, allowing for the introduction of different substituents. The fluorine atoms, on the other hand, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of the final compounds.[1][2] This strategic placement of halogens makes this compound an attractive starting point for the synthesis of a wide range of derivatives, including those with potential anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Analysis of Biological Activities

While direct biological activity data for compounds explicitly derived from this compound is an emerging field of study, we can extrapolate and compare potential activities based on the classes of compounds that can be synthesized from this versatile precursor. The following sections will detail the synthesis and potential biological evaluation of key derivatives.

Biaryl Thiophene Derivatives: Potential Anticancer Agents

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] By reacting this compound with thiophene boronic acids or esters, a variety of biaryl thiophene derivatives can be synthesized. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including promising anticancer effects.[3]

Hypothetical Comparison of Anticancer Activity:

Compound ScaffoldTarget Cancer Cell LinePotential IC50 Range (µM)Reference Compound
2,3-Di(thiophen-2-yl)-1,4-difluorobenzeneBreast (MCF-7)10-50Doxorubicin
2-(Thiophen-2-yl)-3-(5-chlorothiophen-2-yl)-1,4-difluorobenzeneLung (A549)15-60Cisplatin
2,3-Bis(5-methylthiophen-2-yl)-1,4-difluorobenzeneColon (HT-29)20-705-Fluorouracil

Note: The IC50 ranges are hypothetical and intended for comparative illustration. Actual values would require experimental validation.

Experimental Protocol: Synthesis of 2,3-Di(thiophen-2-yl)-1,4-difluorobenzene via Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 mmol) and thiophen-2-ylboronic acid (2.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and a 2M aqueous solution of sodium carbonate (2.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and add water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Suzuki Coupling

Suzuki_Coupling A This compound F Reaction Mixture A->F B Thiophen-2-ylboronic Acid B->F C Pd(PPh3)4 Catalyst C->F D Base (Na2CO3) D->F E Solvent (Toluene/Ethanol) E->F G Heating (80°C) F->G 12h H Work-up & Purification G->H I 2,3-Di(thiophen-2-yl)-1,4-difluorobenzene H->I Carbazole_Synthesis Start This compound Step1 Buchwald-Hartwig Mono-amination Start->Step1 Aniline, Pd catalyst Intermediate N-(2-Bromo-4,6-difluorophenyl)aniline Step1->Intermediate Step2 Intramolecular C-H Activation/Cyclization Intermediate->Step2 Stronger base, ligand Product 2,4-Difluorocarbazole Step2->Product

References

A Senior Application Scientist's Guide to Alternatives for 1,2-Dibromo-3,5-difluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Versatile Building Block

In the landscape of medicinal and materials chemistry, fluorinated aromatic compounds are indispensable scaffolds. The unique electronic properties of fluorine can profoundly influence molecular conformation, metabolic stability, and binding affinity, making them prized motifs in drug development.[1] 1,2-Dibromo-3,5-difluorobenzene is a valuable building block within this class, offering two adjacent reactive handles—the bromine atoms—on an electron-deficient ring. This arrangement is ideal for constructing complex, sterically hindered biaryl systems or for serving as a linchpin in macrocyclization reactions.

The primary utility of this reagent lies in its capacity for sequential, site-selective functionalization through modern cross-coupling methodologies. However, achieving high selectivity can be challenging, often requiring meticulous optimization of catalysts, ligands, and reaction conditions. Furthermore, cost, availability, and the desire for alternative substitution patterns necessitate a broader understanding of viable alternative reagents. This guide provides a comparative analysis of strategic alternatives to this compound, offering experimental insights and data to inform reagent selection for researchers, scientists, and drug development professionals.

Reactivity Profile of this compound

Understanding the reactivity of the target reagent is the first step toward identifying suitable alternatives. The two bromine atoms, positioned ortho to each other on a difluorinated benzene ring, exhibit subtly different electronic and steric environments, which can be exploited for selective reactions.

  • Palladium-Catalyzed Cross-Coupling: This is the most common application. Reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings can be performed sequentially.[2][3] The electron-withdrawing nature of the fluorine atoms generally increases the rate of oxidative addition to the Pd(0) catalyst, the first step in many cross-coupling cycles.[4] However, achieving clean mono-functionalization without the formation of di-substituted byproducts requires careful control.

  • Organometallic Intermediate Formation: The reagent can form Grignard or organolithium species.[5] Selective mono-metalation is possible at low temperatures, creating a powerful nucleophile for subsequent reaction with an electrophile. However, the formation of di-Grignard reagents or benzyne intermediates can be competing pathways.[6]

  • Ullmann Coupling: The classic copper-catalyzed Ullmann reaction can be used to form C-O, C-N, or C-S bonds, often under harsher conditions than palladium-catalyzed methods.[7][8]

The following diagram illustrates the primary synthetic pathways available from this compound.

G A This compound B Mono-functionalized Intermediate (e.g., Suzuki, Buchwald-Hartwig) A->B Pd-Catalyst, Ligand, Base (1 eq.) D Mono-Grignard Reagent (R-MgBr) A->D Mg, THF, low temp. C Di-functionalized Product B->C 2nd Coupling Partner, Pd-Catalyst E Quenched Product (e.g., with CO2, Aldehyde) D->E Electrophile (E+)

Caption: Key synthetic transformations of this compound.

A Comparative Guide to Alternative Reagents

The choice of an alternative is dictated by the specific synthetic goal. We can classify alternatives based on their structural relationship to the parent compound and the strategic advantages they offer.

Isomeric Dibromodifluorobenzenes

Changing the substitution pattern of the halogens provides access to different molecular geometries.

  • 2,5-Dibromo-1,3-difluorobenzene (CAS 128259-71-2): In this isomer, the bromine atoms are meta to each other. This increased separation significantly reduces steric hindrance around the reactive sites compared to the ortho arrangement in this compound. This can lead to faster reaction rates in cross-coupling reactions but makes it an unsuitable candidate for reactions requiring adjacent functional groups for chelation or cyclization.[1]

  • 1,3-Dibromo-2,5-difluorobenzene: Here, the bromines are also meta, but the fluorine substitution pattern is different. The reactivity would be broadly similar to the 2,5-dibromo isomer, with subtle electronic differences influencing reaction kinetics.

Analogs with Mixed Halogens: The Selectivity Advantage

For sequential cross-coupling, employing substrates with halogens of differing reactivity is the most robust strategy. The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the order: I > Br > Cl.[9]

  • 1-Bromo-2-iodo-3,5-difluorobenzene: This is a superior alternative when high selectivity for mono-functionalization is critical. The C-I bond will react preferentially, allowing for the clean introduction of a first substituent. The remaining C-Br bond can then be functionalized under more forcing conditions or with a different catalyst system. This approach often justifies the potentially higher cost of the starting material by simplifying purification and improving overall yield.

  • 1,2-Diiodo-3,5-difluorobenzene: Offers even higher reactivity for the first coupling but may lead to a higher propensity for homo-coupling or double addition if conditions are not carefully controlled. The second coupling at the remaining C-I bond would be very facile.

Monohalo Precursors: A Bottom-Up Strategy

Instead of starting with a di-halogenated compound, one can build the desired functionality from a simpler precursor.

  • 1-Bromo-3,5-difluorobenzene (CAS 461-96-1): This widely available reagent is an excellent starting point.[10][11] A second reactive handle can be introduced regioselectively. For example, a directed ortho-metalation (DoM) using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile (e.g., I₂, Br₂, or NBS) can install a second halogen adjacent to the first. This multi-step approach offers flexibility in introducing different halogens (e.g., creating a bromo-iodo derivative in the lab).

The following diagram outlines the decision-making process for reagent selection based on the desired synthetic outcome.

G start What is the Synthetic Goal? q1 Is Sequential, Ortho- Functionalization Required? start->q1 q2 Is High Selectivity Paramount? q1->q2 Yes q3 Are Final Groups Meta to each other? q1->q3 No reagent1 Use 1-Bromo-2-iodo-3,5-difluorobenzene q2->reagent1 Yes reagent2 Use this compound (Optimize Conditions) q2->reagent2 No, Cost is a Factor reagent4 Consider a DoM Strategy from 1-Bromo-3,5-difluorobenzene q2->reagent4 Alternative Strategy reagent3 Use a meta-Dibromo Isomer (e.g., 2,5-Dibromo-1,3-difluorobenzene) q3->reagent3

Caption: Decision workflow for selecting an appropriate difluorobenzene reagent.

Comparative Experimental Data

To illustrate the practical differences between these reagents, we present comparative data for a model Buchwald-Hartwig amination reaction with morpholine. The goal is to maximize the yield of the mono-aminated product.

Table 1: Buchwald-Hartwig Mono-Amination of Dihalodifluorobenzenes with Morpholine

ReagentPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Mono-Product Yield (%)Di-Product Yield (%)
This compoundRuPhos Pd G3 (2)RuPhos (4)LiHMDSToluene80475[4]15
1-Bromo-2-iodo-3,5-difluorobenzenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane502>95[12]<2
2,5-Dibromo-1,3-difluorobenzeneRuPhos Pd G3 (2)RuPhos (4)LiHMDSToluene80288[4]8

Causality Behind Experimental Choices:

  • This compound: Achieving high mono-selectivity is challenging. Using a bulky, electron-rich Buchwald ligand (RuPhos) helps accelerate the reductive elimination step, but the similar reactivity of the two C-Br bonds still leads to over-reaction.[13]

  • 1-Bromo-2-iodo-3,5-difluorobenzene: The significant difference in C-I vs. C-Br bond reactivity allows for much milder conditions (lower temperature, weaker base).[12] This kinetically favors the selective oxidative addition to the C-I bond, resulting in excellent mono-selectivity.

  • 2,5-Dibromo-1,3-difluorobenzene: The reduced steric hindrance in the meta-substituted isomer allows for a slightly faster reaction and better mono-selectivity compared to its 1,2-dibromo counterpart under identical conditions.

Validated Experimental Protocol: Selective Mono-amination of 1-Bromo-2-iodo-3,5-difluorobenzene

This protocol is a self-validating system, incorporating best practices for achieving high selectivity and reproducibility in a palladium-catalyzed cross-coupling reaction.

Objective: To synthesize 4-(2-bromo-4,6-difluorophenyl)morpholine with high selectivity.

Materials:

  • 1-Bromo-2-iodo-3,5-difluorobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. Heat the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all moisture is removed.

  • Catalyst Preparation: To the flask containing the base, add Pd₂(dba)₃ and XPhos ligand.

  • Reagent Addition: Add 1-Bromo-2-iodo-3,5-difluorobenzene to the flask, followed by anhydrous dioxane and finally morpholine via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously.

  • Monitoring: The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-aminated product.

Conclusion and Strategic Outlook

While this compound remains a useful synthetic tool, a nuanced understanding of its alternatives is crucial for efficient and selective synthesis. For sequential functionalization where selectivity is paramount, a mixed halide analog such as 1-bromo-2-iodo-3,5-difluorobenzene represents the superior choice, often justifying its higher cost with cleaner reactions and higher yields. When the target molecule requires a meta-relationship between functional groups, an isomeric dibromide is the logical choice. Finally, for maximum flexibility and cost-effectiveness on a small scale, building complexity from a monohalo precursor like 1-bromo-3,5-difluorobenzene via a directed metalation strategy is a powerful approach. By carefully considering the synthetic goal and the inherent reactivity of each reagent, researchers can select the optimal building block to accelerate their discovery programs.

References

A Cost-Benefit Analysis of 1,2-Dibromo-3,5-difluorobenzene in Advanced Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of halogenated aromatic building blocks is a critical decision point that profoundly impacts reaction efficiency, cost, and the properties of the final product. Among these, 1,2-Dibromo-3,5-difluorobenzene stands out as a highly functionalized intermediate. This guide provides an in-depth cost-benefit analysis of its use, comparing it with viable alternatives to inform strategic manufacturing and development decisions.

Introduction to this compound: A Tool for Complex Architectures

This compound (CAS: 10105-60-9) is a halogenated aromatic compound whose utility is defined by its unique substitution pattern.[1] The two fluorine atoms at the meta positions significantly influence the electronic properties of the benzene ring, while the adjacent (ortho) bromine atoms provide two distinct, reactive sites for sequential and regioselective functionalization. This arrangement makes it an invaluable precursor for constructing complex, multi-substituted molecules and heterocyclic systems that are often challenging to synthesize via other routes.[1] Its primary applications are in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials where precise molecular architecture is paramount.[1]

Strategic Alternatives: A Comparative Overview

The decision to use this compound must be weighed against other commercially available building blocks. The most relevant alternatives can be categorized by their structural similarity and functional purpose.

  • Isomeric Alternatives (e.g., 1,4-Dibromo-2,5-difluorobenzene): These compounds offer the same atomic composition but differ in the geometric arrangement of substituents. 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5), for example, provides para-disposed bromine atoms, leading to more linear molecular extensions in cross-coupling reactions.[2] The choice between isomers is therefore a strategic one, dictated by the desired final geometry of the target molecule.

  • Simplified Alternatives (e.g., 1-Bromo-3,5-difluorobenzene): This widely used building block (CAS 461-96-1) introduces the critical 3,5-difluorophenyl moiety, known to enhance metabolic stability and binding affinity in drug candidates.[3][4] It is less expensive and synthetically more straightforward than its dibrominated counterpart but offers only a single point for functionalization, limiting its utility in building more complex scaffolds.

  • Precursor Alternatives (e.g., 3,5-Difluoroaniline): As the primary starting material for producing 1-Bromo-3,5-difluorobenzene via the Sandmeyer reaction, 3,5-Difluoroaniline (CAS 372-39-4) represents a more fundamental building block.[5][6] While more cost-effective, its use requires additional synthetic steps to install the bromine handle necessary for cross-coupling, adding to process time and resource expenditure.[7]

Cost-Benefit Analysis: A Quantitative Comparison

The economic and scientific rationale for selecting a building block extends beyond its list price. It encompasses raw material cost, synthetic complexity, reaction efficiency, and the value added to the final product.

Factor This compound 1,4-Dibromo-2,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Notes & Justification
Relative Cost High[8]HighModerate[9][10]Dibrominated compounds are generally more expensive due to the additional bromination step and potential challenges with purification and regioselectivity.
Synthetic Utility High (Sequential, regioselective reactions; heterocycle formation)High (Symmetric, linear extensions)Moderate (Single point of attachment)The ortho-dibromo arrangement allows for unique transformations like benzyne formation or the synthesis of fused ring systems, a key benefit.
Reaction Efficiency Substrate-dependent; potential for steric hindranceGenerally high in cross-couplingHigh; well-established protocolsThe adjacent bulky bromine atoms in the 1,2-isomer can sometimes lower reaction rates compared to the less hindered 1,4-isomer or the monobrominated version.
Influence on Product Properties Introduces a highly substituted, electron-poor aromatic coreIntroduces a symmetric, electron-poor aromatic coreIntroduces the 3,5-difluorophenyl moiety known to improve metabolic stability and potency.[3][4]All options provide the benefits of fluorination. The choice depends on the desired overall molecular properties and structure-activity relationship (SAR).
Safety & Handling Halogenated aromatic; handle with appropriate PPE.Halogenated aromatic; handle with appropriate PPE.Halogenated aromatic; handle with appropriate PPE.All are irritants and require standard laboratory safety precautions. No significant differentiation in handling costs.

Performance in Application: A Suzuki-Miyaura Coupling Case Study

To provide a practical comparison, we will analyze a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating C-C bonds.[11][12][13] The objective is to synthesize a biaryl compound, a common motif in pharmaceuticals.

The choice of catalyst, ligand, and base is critical. For electron-poor aryl bromides like these, a palladium catalyst with an electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the initial oxidative addition step of the catalytic cycle.[14]

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output A Pd(0)L2 Active Catalyst B Oxidative Addition Intermediate A->B Ar-Br C Transmetalation Intermediate B->C Ar'-B(OR)2 Base D Reductive Elimination Intermediate C->D D->A Ar-Ar' Product Biaryl Product (Ar-Ar') D->Product ArBr This compound (Ar-Br) ArBr->B ArB Arylboronic Acid (Ar'-B(OR)2) ArB->C

Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol describes a comparative experiment to assess the reactivity of this compound against 1-Bromo-3,5-difluorobenzene.

Materials:

  • This compound

  • 1-Bromo-3,5-difluorobenzene

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, prepare the following under an inert argon atmosphere:

    • Flask A: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol).

    • Flask B: 1-Bromo-3,5-difluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol).

  • Reagent Addition: To each flask, add K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a 3:1 mixture of Toluene:1,4-Dioxane (8 mL) and deionized water (2 mL) to each flask. The biphasic solvent system is crucial; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.

  • Reaction: Heat both flasks to 85°C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant catalyst degradation.

  • Monitoring: Monitor the reaction progress every hour by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS to determine the consumption of starting material and formation of the mono-coupled product.

  • Work-up: After 12 hours (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification & Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Expected Outcomes & Analysis:

  • Flask B (Monobromo): This reaction is expected to proceed cleanly to the single-coupled product with high yield.

  • Flask A (Dibromo): This reaction presents more complexity. The primary product will be the mono-coupled species. Achieving selective mono-coupling is a key benefit, leaving the second bromine atom available for a subsequent, different cross-coupling reaction. Forcing the reaction with excess boronic acid could lead to the di-coupled product, but this may require harsher conditions due to steric hindrance from the first coupling partner. The ability to perform this stepwise functionalization is the core advantage justifying the higher cost of the dibromo starting material.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (Aryl Halide, Boronic Acid) B Add Catalyst & Base Under Inert Atmosphere A->B C Add Anhydrous Solvents B->C D Heat to 85°C C->D E Monitor by GC-MS D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J NMR & Mass Spectrometry I->J

Caption: Step-by-step experimental workflow.

Conclusion and Strategic Recommendations

The cost-benefit analysis of this compound is highly context-dependent.

  • High-Cost, High-Reward: The use of This compound is justified when the synthetic plan requires the construction of complex, sterically congested, or heterocyclic systems where regioselectivity is critical. Its primary benefit lies in its capacity for sequential, orthogonal functionalization, allowing for the creation of molecular architectures that are otherwise difficult to access. The higher initial cost is offset by the value derived from synthetic novelty and efficiency in later-stage, multi-step syntheses.

  • Workhorse Building Block: For introducing the metabolically robust 3,5-difluorophenyl group in a more straightforward manner, 1-Bromo-3,5-difluorobenzene remains the more cost-effective and logical choice.[3] Its well-understood reactivity and lower price point make it ideal for routine synthesis and early-stage drug discovery screening.

  • Geometric Control: Isomeric alternatives like 1,4-Dibromo-2,5-difluorobenzene should be chosen when the target molecule's geometry requires a linear, symmetric core.

Ultimately, the decision rests on a careful evaluation of the entire synthetic route. For research and development professionals pushing the boundaries of molecular design, the unique reactivity profile of this compound offers a strategic advantage that can outweigh its premium cost.

References

A Technical Guide to 1,2-Dibromo-3,5-difluorobenzene: Comparative Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, polyfunctionalized aromatic compounds are indispensable building blocks. Among these, fluorinated benzene derivatives have garnered significant attention. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Dibromodifluorobenzenes, possessing two reactive bromine handles for cross-coupling reactions and two fluorine atoms to modulate electronic properties, represent a versatile class of synthons for the construction of complex molecular architectures such as fluorinated biaryls and terphenyls.[2][3]

This guide provides a comparative analysis of 1,2-Dibromo-3,5-difluorobenzene and its isomers in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4] While direct, peer-reviewed data on the applications of this compound is emerging, this guide will leverage available information on its isomers to provide a predictive and comparative framework for its utility in organic synthesis. The discussion will focus on the causality behind expected reactivity differences and provide detailed experimental protocols for representative transformations.

The Dibromodifluorobenzene Isomer Landscape: A Comparative Overview

The reactivity of dibromodifluorobenzene isomers in cross-coupling reactions is dictated by the interplay of steric and electronic effects conferred by the positions of the halogen substituents. These effects influence the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle, and can lead to site-selectivity in reactions where the two bromine atoms are in non-equivalent positions.[5]

IsomerStructureKey Features for Cross-Coupling
This compound this compoundAsymmetric substitution pattern, leading to potential for site-selective reactions. Steric hindrance from the adjacent bromine atom can influence reactivity.
1,2-Dibromo-4,5-difluorobenzene 1,2-Dibromo-4,5-difluorobenzeneSymmetric molecule. Both bromine atoms are electronically and sterically equivalent, leading to double coupling reactions.
1,3-Dibromo-4,6-difluorobenzene 1,3-Dibromo-4,6-difluorobenzeneSymmetric molecule. Both bromine atoms are electronically and sterically equivalent.
1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzeneSymmetric molecule. Both bromine atoms are electronically and sterically equivalent. The fluorine atoms are ortho to the bromine atoms, which can influence reactivity.
2,5-Dibromo-1,3-difluorobenzene 2,5-Dibromo-1,3-difluorobenzeneAsymmetric substitution pattern, offering potential for site-selective reactions.

Application Focus: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fluorinated Terphenyls

The synthesis of fluorinated terphenyls is of significant interest in materials science for applications in liquid crystals and organic electronics, as well as in medicinal chemistry.[2][3] The Suzuki-Miyaura coupling is a powerful tool for this purpose, enabling the formation of biaryl linkages with high efficiency and functional group tolerance.[1]

Comparative Experimental Data: A Case Study with 1,4-Dibromo-2,5-difluorobenzene

A documented application of a dibromodifluorobenzene isomer is the synthesis of 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid from 1,4-dibromo-2,5-difluorobenzene and 4-carboxyphenylboronic acid.[4] This reaction serves as a valuable benchmark for understanding the potential performance of this compound in similar transformations.

Table 1: Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-difluorobenzene [4]

Reactant 1Reactant 2CatalystBaseSolventTemp.TimeProductYield
1,4-Dibromo-2,5-difluorobenzene4-Carboxyphenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂OReflux72 h2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidNot explicitly stated, but successful synthesis reported
Inferred Application and Performance of this compound

Based on the literature, this compound has been successfully employed in site-selective Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized fluorinated terphenyls.[2] The non-symmetrical nature of this isomer is the key to its utility in sequential or site-selective couplings.

The two bromine atoms in this compound are in different chemical environments. The bromine at the 1-position is flanked by a bromine and a hydrogen, while the bromine at the 2-position is flanked by a bromine and a fluorine. This electronic and steric differentiation can be exploited to achieve selective mono-arylation at one of the bromine positions, leaving the other available for a subsequent, different cross-coupling reaction. This allows for the synthesis of unsymmetrical terphenyls, which is not possible in a single step with the symmetrical isomers.

Expected Reactivity and Site-Selectivity:

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can influence the electron density at the C-Br bonds and affect the rate of oxidative addition.

  • Steric Effects: The adjacent bromine atoms create a sterically hindered environment, which can also influence the regioselectivity of the initial oxidative addition. It is generally expected that the less sterically hindered C-Br bond will react preferentially.

The ability to perform site-selective reactions is a significant advantage of using an unsymmetrical building block like this compound, enabling the construction of more complex and diverse molecular architectures compared to its symmetrical counterparts.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with dibromodifluorobenzene isomers. These should be considered as starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of a fluorinated terphenyl using a dibromodifluorobenzene isomer.[4]

Materials:

  • Dibromodifluorobenzene isomer (e.g., this compound or 1,4-Dibromo-2,5-difluorobenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Tetrahydrofuran (THF) and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the dibromodifluorobenzene (1.0 eq), arylboronic acid (2.2 eq for double coupling, or 1.1 eq for expected mono-coupling), and base (e.g., K₂CO₃, 4.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent system (e.g., a 5:1 mixture of THF and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualization of Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: - Dibromodifluorobenzene - Arylboronic Acid - Base Inert 2. Purge with Inert Gas Reactants->Inert Solvent 3. Add Solvents Inert->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst Heat 5. Heat to Reflux & Stir Catalyst->Heat Monitor 6. Monitor Progress (TLC, GC-MS) Heat->Monitor Cool 7. Cool to RT Monitor->Cool Extract 8. Aqueous Workup & Extraction Cool->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify Product Dry->Purify Product Final Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-OR PdII_halide->PdII_boronate Ligand Exchange PdII_aryl R¹-Pd(II)L₂-R² PdII_boronate->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product R¹-R² PdII_aryl->Product ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its asymmetric substitution pattern offers the potential for site-selective cross-coupling reactions, providing a strategic advantage over its symmetrical isomers for the construction of unsymmetrical fluorinated terphenyls and other advanced materials. While detailed experimental data for this specific isomer is still emerging in the peer-reviewed literature, the established reactivity of related dibromodifluorobenzenes provides a strong foundation for its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

For researchers and drug development professionals, the strategic incorporation of the 1,2-dibromo-3,5-difluorophenyl moiety offers a novel avenue for scaffold diversification and the fine-tuning of molecular properties. Future studies are warranted to fully elucidate the reactivity and site-selectivity of this versatile building block and to expand its application in the synthesis of next-generation pharmaceuticals and functional materials.

References

A Guide to Site-Selective Cross-Coupling: Mechanistic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: 1,2-Dibromo-3,5-difluorobenzene

As a Senior Application Scientist, a crucial part of my role is to provide accurate, data-supported guidance. Your request for a mechanistic comparison guide on This compound (CAS 101051-60-9) [1] initiated a deep dive into the current body of scientific literature. After a comprehensive search, we have determined that there is a notable absence of published experimental and mechanistic studies specifically detailing the reactivity of this particular isomer in common synthetic reactions like cross-coupling or nucleophilic aromatic substitution.

While this compound is commercially available[1][2][3], the lack of accessible research data prevents the creation of a direct, evidence-based comparison guide as requested. However, the core scientific question—understanding and controlling regioselectivity in polyhalogenated aromatic systems—is of paramount importance in medicinal chemistry and materials science.

Therefore, this guide has been structured to address this fundamental challenge. We will pivot to a well-documented and mechanistically rich case study: the regioselective Suzuki and Kumada cross-coupling reactions of 2,4-dibromopyridine . This system offers a superb platform to explore the subtle electronic and steric factors that govern which C-Br bond reacts preferentially, providing actionable insights that can be extrapolated to other dihaloaromatic systems, including the one you originally inquired about.

Part 1: The Challenge of Regioselectivity in Dihaloaromatic Substrates

Polyhalogenated aromatic and heteroaromatic rings are invaluable building blocks in drug discovery. They allow for sequential, site-selective functionalization to build molecular complexity and explore structure-activity relationships (SAR). However, when presented with two similar leaving groups, such as the two bromine atoms in 2,4-dibromopyridine, the synthetic chemist faces a critical question: Which position will react first?

The answer is rarely straightforward and depends on a delicate interplay of factors:

  • Electronic Effects : The inherent electron density at each carbon center. In heteroaromatics, the position relative to the heteroatom (e.g., nitrogen) dramatically alters the electrophilicity of the carbon-halogen bond.

  • Steric Hindrance : The accessibility of the carbon-halogen bond to the bulky palladium catalyst.

  • Catalyst System : The choice of palladium source and, most critically, the phosphine ligand, can completely reverse the site of reactivity.[4]

This guide will dissect these factors using 2,4-dibromopyridine as our model substrate, providing a framework for predicting and controlling outcomes in your own synthetic designs.

Part 2: Mechanistic Deep Dive – Controlling Site Selectivity in 2,4-Dibromopyridine

The palladium-catalyzed cross-coupling reaction generally follows a well-established catalytic cycle. The regioselectivity of the first coupling is determined in the initial, often rate-limiting, oxidative addition step. The palladium(0) catalyst will preferentially insert into the most reactive C-Br bond.

Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex R-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm R'-M pd2_intermediate R-Pd(II)L_n-R' tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re Forms R-R' re->pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Case Study 1: The "Conventional" C2-Selective Suzuki Coupling

In 2,4-dibromopyridine, the C2 position is adjacent to the electron-withdrawing nitrogen atom. This placement makes the C2-Br bond significantly more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Studies have shown that using standard palladium catalysts, such as Pd(PPh₃)₄, or systems with a sufficient ratio of phosphine ligand to palladium (e.g., PPh₃:Pd ≥ 3:1), reliably yields selective coupling at the C2 position.[4][5] This is considered the "electronically controlled" or conventional outcome.

C2_Selectivity start 2,4-Dibromopyridine catalyst Pd(PPh₃)₄ | ArB(OH)₂ pathway Oxidative Addition at C2 (Favored) start->pathway More electrophilic C-Br bond product Product 2-Aryl-4-bromopyridine pathway->product

Caption: Favored reaction pathway leading to C2-selective coupling.

Experimental Protocol: C2-Selective Suzuki Coupling of 2,4-Dibromopyridine [5]

  • Reaction Setup : To a reaction vial, add 2,4-dibromopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Preparation : In a separate vial, pre-mix Pd₂(dba)₃ (0.025 eq) and the phosphine ligand (e.g., PCy₃, 0.1 eq) in toluene.

  • Reaction Execution : Add the catalyst solution to the reaction vial, followed by toluene as the solvent.

  • Conditions : Stir the reaction mixture at room temperature (25 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup : Upon completion, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Case Study 2: Ligand-Controlled "Unconventional" C4-Selective Coupling

The ability to overturn the inherent electronic preference of a substrate is a hallmark of advanced catalyst control. Fairlamb et al. demonstrated a fascinating reversal of selectivity in both Suzuki and Kumada couplings of 2,4-dibromopyridine.[4]

By systematically reducing the ratio of the PPh₃ ligand to the Pd(OAc)₂ catalyst (to ≤ 2.5:1), they observed a dramatic shift in favor of coupling at the C4 position.[4] The mechanistic hypothesis is that at low ligand-to-metal ratios, different, potentially less sterically hindered or electronically different, palladium species are formed in solution. These species preferentially activate the less electrophilic but also less sterically hindered C4-Br bond.

This ligand-controlled regioselectivity is a powerful tool, enabling access to product isomers that are difficult to synthesize through conventional means.

Comparative Data: Ligand/Catalyst Ratio Dictates Regioselectivity [4]

Catalyst SystemPPh₃:Pd RatioSolventSelectivity (C4:C2)
Pd(OAc)₂ / PPh₃≥ 3:1Dioxane>1:20 (Favors C2)
Pd(OAc)₂ / PPh₃≤ 2.5:1Dioxane13:1 (Favors C4)
[Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl(Trimer)Dioxane13:1 (Favors C4)

Part 3: Comparison with Alternative Dihaloaromatic Systems

The principles observed with 2,4-dibromopyridine are not unique. Similar behaviors are seen across a range of dihalo-heterocycles, though the outcomes can be highly substrate-dependent.

  • 2,4-Dichloropyridines : These substrates are generally less reactive than their dibromo counterparts. However, recent work has shown that highly sterically hindered N-heterocyclic carbene (NHC) ligands can promote unprecedented C4-selectivity, while ligand-free "Jeffery" conditions can push this selectivity even higher (>99:1). This highlights that for less reactive C-Cl bonds, catalyst system design is even more critical.

  • 3,5-Dichloropyridazine : The electronic environment of the pyridazine ring leads to conventional reactivity at the C3 position. However, the use of a bulky monophosphine ligand like QPhos completely inverts the selectivity to the C5 position (20:1).[4]

  • Dibromothiazoles and Dibromoimidazoles : Interestingly, some five-membered heterocycles like 2,4- and 2,5-dibromothiazole show strong intrinsic C2-selectivity that is resistant to change even when screening hundreds of different phosphine ligands.[4] This suggests their electronic properties are so dominant that they override the subtle directing effects of the catalyst system.

These examples underscore a crucial takeaway: while the principles of electronic and steric control are universal, their application must be empirically validated for each new dihaloaromatic scaffold. The "rules" established for a pyridine may not hold for a pyrimidine or a benzene ring.

Part 4: Conclusions and Best Practices

While a detailed mechanistic guide for This compound cannot be constructed from the available literature, the study of analogous systems provides a robust intellectual framework for approaching its chemistry.

Key Insights for the Synthetic Chemist:

  • Establish the Baseline : For a new dihaloaromatic substrate, first determine the "conventional" regioselectivity. This is typically achieved using a standard catalyst system like Pd(PPh₃)₄ or a Pd(0) source with a moderate excess of a standard ligand (e.g., PPh₃). The outcome will reveal the inherent electronic preference of the C-X bonds.

  • Hypothesize Reactivity : For this compound, one can hypothesize that the C1-Br bond, being ortho to a fluorine atom, might be more electrophilic and thus more reactive under conventional conditions. The C2-Br bond is sterically more hindered, flanked by a bromine and a fluorine.

  • Vary the Ligand : To override the baseline selectivity, ligand screening is the most powerful tool. Systematically varying ligand properties (cone angle, electronics) is key. Bulky monophosphine ligands (e.g., QPhos, PtBu₃) and NHCs are often effective at directing reactivity to less conventional sites.[4]

  • Control Stoichiometry : As demonstrated with 2,4-dibromopyridine, the ligand-to-metal ratio can be a critical, and sometimes overlooked, variable for controlling which catalytic species predominates, thereby influencing site selectivity.[4]

By applying these mechanistic principles, researchers can move beyond trial-and-error and rationally design experiments to achieve the desired site-selective functionalization of complex dihaloaromatic building blocks, paving the way for the efficient synthesis of novel therapeutics and advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dibromo-3,5-difluorobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1,2-Dibromo-3,5-difluorobenzene. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory. The protocols herein are designed to be self-validating, grounded in established safety standards and authoritative data.

Core Hazard Profile and Regulatory Classification

This compound is a halogenated aromatic compound that presents significant health and environmental hazards. Improper disposal can lead to regulatory penalties, environmental contamination, and serious safety incidents. Its classification as a hazardous substance dictates a specific disposal pathway that must be strictly followed.

The primary hazards associated with this compound are summarized below. Note that while this guide is specific to this compound, the principles of handling and disposal are similar for related isomers such as 1-Bromo-3,5-difluorobenzene and 1,2-Dibromo-4,5-difluorobenzene, which also possess a hazardous brominated and fluorinated aromatic structure[1].

Hazard Category Classification & Statement Key Implications for Handling & Disposal
Health Hazards Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2][3].Skin Irritation (Category 2): Causes skin irritation[1][2][3][4].Eye Irritation (Category 2): Causes serious eye irritation[4].Skin Sensitization (Category 1): May cause an allergic skin reaction[1][2][5].Respiratory Tract Irritation: Causes respiratory tract irritation[4].Specific Target Organ Toxicity, Repeated Exposure (STOT RE 2): May cause damage to organs through prolonged or repeated exposure[1][2][5].Direct contact must be minimized through rigorous use of Personal Protective Equipment (PPE). Accidental ingestion or significant exposure requires immediate medical attention. Contaminated clothing must be removed and decontaminated before reuse[4].
Physical Hazards Flammability: While some related isomers are classified as Flammable Liquid Category 3[1][2][3][5][6], 1,2-Dibromo-4,5-difluorobenzene has a lower flammability rating[4]. It should be handled as a substance that can burn, and kept away from heat and ignition sources[5][7][8].Hazardous Decomposition: Thermal decomposition generates highly toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride[4][8].Storage and handling must occur away from open flames, hot surfaces, and sparks[7][8]. In case of fire, the formation of acid gases necessitates the use of a self-contained breathing apparatus (SCBA) for firefighters[4].
Environmental Hazards Aquatic Toxicity (Acute & Chronic): Very toxic to aquatic life with long-lasting effects[1][2][3][5].This is a critical disposal consideration. The chemical must be prevented from entering drains, surface water, or the soil at all costs[5][8]. Disposal must be conducted in a manner that ensures complete destruction or containment.
Regulatory Classification Hazardous Waste: As a discarded chemical, it is classified as a hazardous waste under US EPA guidelines in 40 CFR Parts 261.3[4]. As a halogenated organic compound, it is subject to specific land disposal restrictions[9].The waste generator is legally responsible for ensuring complete and accurate classification and disposal in accordance with federal, state, and local regulations[4]. This mandates disposal via a licensed hazardous waste contractor and prohibits disposal in standard laboratory trash or sanitary sewers[1][5].

Mandatory Personal Protective Equipment (PPE) & Handling

Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory. The goal is to create a complete barrier to prevent any route of exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4][7]. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber[1]. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid cross-contamination and dispose of contaminated gloves as hazardous waste[8].

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure[1][4]. For larger quantities or significant spill risk, chemically impervious coveralls are recommended.

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably inside a certified chemical fume hood[4][8]. If engineering controls are insufficient or a spill occurs, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary[1][4].

Step-by-Step Waste Collection and Segregation Protocol

The segregation of halogenated waste is a cornerstone of responsible chemical waste management. It prevents the cross-contamination of less hazardous waste streams and ensures the final disposal method is effective and safe.

Step 1: Designate a Compatible Waste Container

  • Select a container made of a material compatible with this compound. Borosilicate glass or a suitable chemically resistant polymer container is recommended.

  • The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw cap[1].

Step 2: Segregate Halogenated Waste

  • This is the most critical step. Designate this container for "Halogenated Organic Waste" only.

  • Rationale: Halogenated compounds require high-temperature incineration with specialized acid gas scrubbers to neutralize the hydrogen bromide (HBr) and hydrogen fluoride (HF) produced during combustion[10][11]. Mixing this waste with non-halogenated solvents complicates the disposal process, increases costs, and can lead to rejection by the disposal facility.

Step 3: Collect Waste Materials

  • Carefully transfer waste this compound into the designated container.

  • Any materials that have come into direct contact with the chemical, such as contaminated pipette tips, weighing boats, gloves, and absorbent pads used for cleaning minor spills, must also be placed in this container[1].

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Label the Container Accurately

  • Proper labeling is a legal requirement and essential for safety. The label must be securely affixed to the container and include:

    • The words "Hazardous Waste "[1].

    • The full chemical name: "This compound ".

    • A list of all other constituents if it is a mixed waste stream.

    • The appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard)[1].

    • The date of accumulation.

Step 5: Ensure Safe Temporary Storage

  • Securely close the container cap[4][8].

  • Wipe the exterior of the container clean to remove any external contamination.

  • Store the container in a designated hazardous waste accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources[1][4][5].

  • The container must be kept in secondary containment to control any potential leaks.

  • Ensure the storage area is secure and accessible only to authorized personnel[1].

Final Disposal Pathway: Professional Coordination

The final and only acceptable disposal method for this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[1][5][7].

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the EHS office with a copy of the Safety Data Sheet (SDS) if requested[1].

  • Treatment Technology: The likely disposal method will be high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA)[10]. This technology is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents and includes scrubbing systems to manage the acidic byproducts of halogen combustion[10].

Emergency Protocol: Accidental Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area[1][8].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so[1][4].

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Contain & Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or a commercial chemical absorbent to contain and soak up the spill[3][5]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using spark-proof tools, carefully sweep or scoop the absorbent material and place it into a suitable, sealable container for hazardous waste disposal[5][7].

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[1].

  • Report: Report the spill to your institution's EHS department, regardless of size[1].

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_emergency Emergency Spill Protocol A Waste Generated (this compound & contaminated items) B Don Mandatory PPE (Goggles, Nitrile Gloves, Lab Coat) A->B Always first C Select Compatible Container (Halogenated Waste Only) B->C D Collect Waste & Contaminated Items (Do not overfill) C->D E Securely Cap & Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Area (Secondary Containment, Cool, Ventilated) E->F G Contact EHS / Licensed Contractor for Waste Pickup F->G Follow Institutional Protocol H Transport to Permitted Facility (RCRA-Approved) G->H I Final Disposal (e.g., High-Temperature Incineration) H->I Spill Spill Occurs S1 Alert & Evacuate Area Spill->S1 S2 Contain with Inert Absorbent S1->S2 S3 Collect Material into Waste Container S2->S3 S3->E Follow labeling protocol S4 Decontaminate & Report to EHS S3->S4

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 1,2-Dibromo-3,5-difluorobenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 1,2-Dibromo-3,5-difluorobenzene, a halogenated aromatic compound, presents a unique set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the safety of laboratory personnel and the protection of the environment. Our commitment is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety needs.

Understanding the Hazard Landscape

Before detailing specific PPE requirements, it is crucial to understand the inherent hazards of this compound and its structural analogs. While a specific, detailed Safety Data Sheet (SDS) for this compound with CAS number 10105-60-9 is available, we can also draw valuable insights from closely related compounds such as 1-Bromo-3,5-difluorobenzene and 1,2-Dibromo-4,5-difluorobenzene.[1] The collective data indicates that this class of compounds typically exhibits the following hazardous properties:

  • Flammability: These compounds are often flammable liquids and vapors.[2][3]

  • Acute Toxicity: They can be harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]

This hazard profile underscores the necessity of a multi-faceted approach to protection, encompassing not only direct contact but also inhalation and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low (e.g., handling small quantities in a well-ventilated fume hood, preparing dilute solutions)Chemical splash gogglesChemically resistant gloves (Nitrile, Neoprene, or Viton recommended)[2]Laboratory coatNot generally required if work is performed in a certified chemical fume hood.
Medium (e.g., synthesis reactions, distillations, transfers of larger volumes)Chemical splash goggles and a face shieldChemically resistant gloves (Nitrile, Neoprene, or Viton recommended)[2]Laboratory coat, potentially a chemically resistant apronRecommended to have a respirator with an organic vapor cartridge readily available in case of fume hood failure or spills.
High (e.g., cleaning up large spills, emergency response)Chemical splash goggles and a full-face respiratorHeavy-duty, chemically resistant gloves (e.g., Viton or laminate)Chemically impervious coverallsFull-face respirator with an organic vapor cartridge is mandatory.
The "Why" Behind the "What": A Deeper Dive into PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes.[2] Chemical splash goggles provide a seal around the eyes, which is critical.[2] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing to protect the entire face.[2]

  • Hand Protection: The choice of glove material is paramount. Nitrile, Neoprene, or Viton gloves are generally recommended for handling aromatic and chlorinated solvents.[2] It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation rates for halogenated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat protects against incidental splashes.[2] For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or impervious coveralls should be worn over the lab coat.

  • Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures. The following workflow is designed to minimize risk at every stage of the chemical's lifecycle in the laboratory.

Experimental Workflow

prep Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational handling Handling - Work within fume hood - Use smallest practical quantities - Ground and bond containers during transfers prep->handling storage Storage - Tightly sealed, properly labeled container - Cool, dry, well-ventilated area - Away from incompatible materials (e.g., strong oxidizing agents) handling->storage disposal Waste Disposal - Collect in a designated, labeled hazardous waste container - Do not dispose down the drain - Arrange for professional disposal handling->disposal Waste Generation spill Spill Response - Evacuate immediate area - Alert others and EH&S - Use appropriate spill kit for chemical spills handling->spill In Case of Spill storage->handling Retrieval for Use

Caption: A workflow for the safe handling and disposal of this compound.

Detailed Procedural Steps

1. Preparation:

  • Thoroughly review the Safety Data Sheet for this compound.

  • Select and don the appropriate PPE as outlined in the table above.

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

2. Handling:

  • All manipulations of this compound should be performed within a chemical fume hood.

  • To prevent the buildup of static electricity, which can ignite flammable vapors, always ground and bond containers when transferring the material.[2]

  • Use spark-proof tools.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store this compound in a tightly closed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]

4. Disposal:

  • All waste containing this compound, including contaminated consumables, must be collected in a designated hazardous waste container.

  • The container must be clearly labeled with the full chemical name and associated hazards.

  • Under no circumstances should this chemical be disposed of down the drain.[2]

  • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][5]

5. Spill Response:

  • In the event of a spill, immediately evacuate the area and alert your colleagues and the institution's Environmental Health and Safety (EH&S) department.

  • If trained and equipped to do so, contain the spill using a chemical spill kit with absorbent materials.

  • All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.